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  • Product: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
  • CAS: 1388028-53-2

Core Science & Biosynthesis

Foundational

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol Disclaimer: As of March 2026, the specific compound 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Disclaimer: As of March 2026, the specific compound 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a comprehensive analysis based on established principles of medicinal chemistry and the known pharmacology of its constituent structural motifs. The proposed mechanisms and experimental workflows are predictive and intended to serve as a foundational resource for researchers initiating an investigation into this molecule.

Introduction: Deconstructing a Privileged Scaffold

The molecule 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol represents a strategic convergence of chemical moieties that are highly valued in modern drug discovery. Its structure combines a three-dimensional azetidine core with a substituted aromatic ring, suggesting a deliberate design to optimize physicochemical properties and biological activity.

The azetidine ring is a four-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold".[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional character that can enhance solubility, metabolic stability, and receptor selectivity when incorporated into drug candidates.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[1]

The 2-Fluoro-5-methylphenyl group provides critical features for molecular recognition and pharmacokinetic modulation. The strategic placement of fluorine and methyl groups on the phenyl ring is a well-established tactic in medicinal chemistry to fine-tune a compound's properties.

This guide will explore the putative mechanism of action of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol by analyzing its structural components, proposing potential biological targets and signaling pathways based on analogous compounds, and outlining a comprehensive experimental workflow to elucidate its precise pharmacological function.

Part 1: The Influence of Core Structural Motifs on Biological Activity

The predicted biological activity of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is a direct consequence of the interplay between its azetidin-3-ol core and the substituted phenyl ring.

The Azetidin-3-ol Core: A Versatile Pharmacophore

The azetidine ring imparts a rigid, three-dimensional geometry, which is a departure from the "flatland" of many aromatic-heavy drug molecules. This C(sp3)-rich feature is often associated with improved clinical success rates.[2] The tertiary alcohol at the 3-position introduces a polar hydrogen-bonding group, which can serve as a critical interaction point (hydrogen bond donor or acceptor) within a protein binding pocket. Azetidine derivatives are known to exhibit a wide range of pharmacological activities, from central nervous system (CNS) modulators to potent anticancer agents.[1][3] For instance, certain 3-hydroxyazetidine derivatives have shown affinity for GABA transporters (GAT-1 and GAT-3), highlighting the potential of this core to interact with CNS targets.[4]

The 2-Fluoro-5-methylphenyl Substituent: Modulating Potency and Pharmacokinetics

The substitution pattern on the phenyl ring is crucial for determining target specificity and metabolic fate.

  • Fluorine Substitution: The introduction of a fluorine atom is a cornerstone of modern drug design.[5] Its small size prevents significant steric hindrance, while its high electronegativity can lead to beneficial changes in a molecule's properties.[6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life.[7]

    • Binding Affinity: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein, potentially increasing binding affinity.[6] The fluorophenyl group is a key feature in Type II statins, where it contributes to tighter binding with the HMG-CoA reductase enzyme.[8][9]

    • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the azetidine nitrogen, affecting its ionization state at physiological pH and thus influencing cell permeability and target engagement.[10]

  • Methyl Substitution: The methyl group at the 5-position provides a small, lipophilic moiety that can fit into hydrophobic pockets within a receptor, contributing to binding affinity through van der Waals interactions. Its placement also influences the electronic properties of the aromatic ring.

The combination of these substituents suggests a design aimed at enhancing metabolic stability while providing specific interaction points to drive potency and selectivity for a biological target.

Part 2: Postulated Mechanisms of Action and Potential Signaling Pathways

Given the structural alerts present in 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, several plausible mechanisms of action can be hypothesized. The most likely targets are enzymes, particularly kinases, and CNS proteins like G-protein coupled receptors (GPCRs) or transporters.

Hypothesis 1: Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors feature a heterocyclic core and a substituted phenyl ring that occupies the ATP-binding site.

  • Proposed Mechanism: The compound could act as an ATP-competitive inhibitor. The azetidine core could serve as a scaffold, while the 2-fluoro-5-methylphenyl group could extend into the hydrophobic region of the ATP pocket. The hydroxyl group on the azetidine ring could form a key hydrogen bond with the "hinge region" of the kinase, a common interaction motif for kinase inhibitors. Fluorine substitution can enhance the potency of kinase inhibitors.[11]

  • Potential Signaling Pathway: If the compound targets a kinase like MEK, EGFR, or a member of the JAK family, it would inhibit downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK or JAK/STAT pathways.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Potential Target) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Compound 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol Compound->MEK Inhibition experimental_workflow cluster_tier1 Tier 1: Discovery & Hypothesis Generation cluster_tier2 Tier 2: Target ID & Validation cluster_tier3 Tier 3: Mechanistic Confirmation T1_A In Silico Screening (Docking, ML-MoA Prediction) T1_B Phenotypic Screening (Cell Panels, High-Content Imaging) T2_A Broad Kinase Panel Screening T1_B->T2_A Targeted Approach T2_B Chemical Proteomics (Affinity Pulldown-MS) T1_B->T2_B Unbiased Approach T2_C Biophysical Validation (SPR, ITC to measure Kd) T2_A->T2_C T2_B->T2_C T3_A Enzyme Kinetics (Mode of Inhibition) T2_C->T3_A T3_B Cellular Pathway Analysis (Western Blot, CRISPR) T3_A->T3_B T3_C In Vivo Efficacy Studies (Animal Models, PK/PD) T3_B->T3_C

Caption: A multi-tiered workflow for MoA elucidation.

Quantitative Data Summary

Should the experimental workflow proceed, data would be systematically collected and organized. Below is a template for summarizing key quantitative findings.

Assay TypeParameterResult
Cellular Potency IC50 (e.g., A549 cells)(Value in µM or nM)
Target Engagement Kd (e.g., MEK1)(Value in µM or nM)
Enzyme Inhibition Ki (e.g., MEK1)(Value in µM or nM)
In-Vivo Efficacy Tumor Growth Inhibition (TGI)(% inhibition at a given dose)

Conclusion

While the precise mechanism of action for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol remains to be experimentally determined, a thorough analysis of its structure provides a strong foundation for hypothesis-driven research. The combination of a rigid, three-dimensional azetidine core with a metabolically stabilized and electronically tuned fluorophenyl group makes it a compelling candidate for a selective inhibitor of a protein target, with protein kinases being a particularly promising class. The outlined experimental workflow provides a rigorous and validated path forward for researchers to uncover its biological function, potentially revealing a novel therapeutic agent.

References

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]

  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2022). ACS Publications. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024). PMC. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). ResearchGate. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). Europe PMC. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (n.d.). PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023). Journal of University of Shanghai for Science and Technology. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. [Link]

  • Fluorophenyl group of type 2 statinsFluvastatin. (n.d.). ResearchGate. [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (n.d.). PMC. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PubMed. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). MDPI. [Link]

  • Application of Fluorine in Drug Design. (2025). ResearchGate. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). MDPI. [Link]

Sources

Exploratory

The 3-Aryl-Azetidine Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Pharmacological Applications

Executive Summary The transition of the azetidine ring from a highly strained synthetic curiosity to a privileged pharmacophore represents a triumph of modern medicinal chemistry. Specifically, the 3-aryl-azetidine motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of the azetidine ring from a highly strained synthetic curiosity to a privileged pharmacophore represents a triumph of modern medicinal chemistry. Specifically, the 3-aryl-azetidine motif has emerged as a highly versatile bioisostere, capable of replacing bulkier cyclic systems (such as tropanes or piperidines) to optimize physicochemical properties without sacrificing 3D conformational integrity. This whitepaper provides an in-depth technical analysis of the historical discovery, underlying physicochemical rationale, validated synthetic protocols, and cutting-edge pharmacological applications of 3-aryl-azetidine compounds.

Historical Evolution of the Azetidine Scaffold

The journey of the four-membered saturated nitrogen heterocycle began in 1888 with the first synthesis of the parent azetidine ring by Gabriel and Weiner. For decades, the inherent ring strain (~26 kcal/mol) relegated azetidines to the realm of laboratory curiosities. However, a pivotal paradigm shift occurred in 1955 with the isolation of naturally occurring L-azetidine-2-carboxylic acid from Convallaria majalis (lily of the valley), definitively proving the biological viability of the scaffold.

In the modern era of drug discovery, researchers at leading institutions have increasingly utilized the 3-aryl-azetidine motif to design drug candidates that can efficiently cross physical and chemical barriers, including the blood-brain barrier[1]. By functioning as a compact bioisostere, the 3-aryl-azetidine core is now a staple in the development of central nervous system (CNS) modulators and targeted oncology therapeutics[2],[3].

The Bioisosteric Advantage: Physicochemical Rationale

The primary driver for incorporating a 3-aryl-azetidine core into a drug candidate is the profound improvement in ligand efficiency. When compared to classical bicyclic systems like the tropane ring, replacing the core with an azetidine scaffold leads to a significant decrease in both molecular weight and lipophilicity (cLogP)[2].

The low molecular weight and high polarity of these four-membered heterocycles provide attractive molecular properties, enabling them to act as replacement groups for metabolically exposed or overly lipophilic functionalities[4].

Table 1: Comparative Physicochemical Properties of Tropane vs. Azetidine Scaffolds
PropertyTropane ScaffoldAzetidine ScaffoldImpact on Drug Design
Molecular Weight HigherSignificantly LowerImproved ligand efficiency and oral bioavailability.
Lipophilicity (cLogP) HigherLowerEnhanced aqueous solubility; reduced off-target toxicity.
Conformational Rigidity Bicyclic, highly rigidMonocyclic, highly strainedMaintains precise 3D vector projection while reducing steric bulk.
Synthetic Accessibility Complex, multi-stepModular, cross-coupling compatibleFaster Structure-Activity Relationship (SAR) iteration.
(Data synthesized from computational studies on monoamine transporter ligands[2])

Synthetic Methodologies & Validated Protocols

Handling strained four-membered rings requires precise control over reaction conditions to prevent ring-opening side reactions. As a Senior Application Scientist, I emphasize that the causality behind each experimental step—particularly temperature control and reagent sequencing—is critical for maintaining the integrity of the azetidine core.

Classical Organometallic Addition & Dehydroxylation

This two-step approach involves the nucleophilic addition of an aryllithium species to a protected azetidinone, followed by the reduction of the resulting tertiary alcohol[2],.

Protocol A: Synthesis of 3-Aryl-3-hydroxyazetidine

  • Preparation: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the reaction vessel strictly to -78 °C.

    • Causality: Cryogenic temperatures suppress unwanted deprotonation at the α-position and prevent the highly nucleophilic aryllithium from attacking the electrophilic Boc protecting group.

  • Addition: Add the preformed aryllithium reagent (1.2 eq) dropwise over 30 minutes.

  • Quenching: Quench the reaction at 5–10 °C using a 10% aqueous NH₄Cl solution.

    • Causality: A weakly acidic, cold quench is non-negotiable. Strong acids or elevated temperatures during workup will trigger rapid degradation and ring-opening of the highly strained azetidine ring[2].

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo (Typical yields: 86–94%)[2].

Protocol B: Dehydroxylation to the 3-Aryl-azetidine Core

  • Preparation: Dissolve the N-Boc-3-hydroxy-3-arylazetidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add triethylsilane (2.0–3.0 eq).

    • Causality: Triethylsilane must be introduced before the acid to ensure the hydride donor is immediately available upon carbocation formation, preventing intermolecular dimerization.

  • Activation: Add trifluoroacetic acid (TFA, 2.0–3.0 eq) dropwise at 0 °C.

    • Causality: TFA protonates the tertiary alcohol, facilitating its departure as water to form a benzylic carbocation. The azetidine ring provides unique electronic stabilization to this intermediate, allowing efficient hydride trapping.

  • Workup: Stir at room temperature for 1–3 hours, then carefully quench with saturated aqueous NaHCO₃ to neutralize the TFA.

Transition-Metal Catalyzed Cross-Coupling (Hiyama Coupling)

Modern approaches utilize direct arylation of 3-iodoazetidines via Palladium-catalyzed Hiyama cross-coupling, which employs stable, non-toxic arylsilanes[5],[6].

Protocol C: Palladium-Catalyzed Hiyama Cross-Coupling

  • Setup: In a dried glass reaction tube equipped with a magnetic stir bar, add 1-Boc-3-iodoazetidine (1.0 eq) and triethoxy(aryl)silane (2.0 eq)[5].

  • Catalyst & Ligand: Add Pd(OAc)₂ (5 mol %) and Dppf (10 mol %).

    • Causality: Dppf is a bidentate ligand with a large bite angle, which accelerates the reductive elimination step in the catalytic cycle—a crucial factor for forming the sterically hindered C(sp²)–C(sp³) bond[5].

  • Activation: Add TBAF (1.0 M in THF, 2.5 eq) and dioxane.

    • Causality: TBAF acts as the fluoride source to form a pentacoordinate hypervalent silicate intermediate, significantly increasing the nucleophilicity of the aryl group to facilitate transmetalation to the Pd(II) center[5],[6].

  • Reaction: Stir the mixture at 60 °C under an argon atmosphere for 12 hours, then filter through Celite and purify via chromatography[5].

Visible Light Photoredox Catalysis

Cutting-edge methodologies now employ visible light photoredox catalysis to generate benzylic tertiary radicals from 3-aryl-3-carboxylic acid azetidines[4],[7]. Computational studies reveal that the ring strain of the azetidine makes these radicals less stable and more π-delocalized than unstrained benzylic systems, which decreases unwanted dimerization and drives irreversible, high-yield Giese additions[8].

G A N-Boc-3-azetidinone B Aryllithium Addition (-78°C) A->B Nucleophilic Attack C 3-Aryl-3-hydroxyazetidine B->C Cold NH4Cl Quench D Dehydroxylation (Et3SiH, TFA) C->D Carbocation Formation E 3-Aryl-azetidine D->E Hydride Transfer

Caption: Synthetic pathways for 3-aryl-azetidines via nucleophilic addition and dehydroxylation.

Pharmacological Applications & Target Pathways

Monoamine Transporter (SERT/DAT) Modulation

Psychostimulant addiction and severe depression are characterized by depleted synaptic levels of dopamine and serotonin. To restore dopaminergic and serotonergic tone, researchers have developed 3-aryl-3-arylmethoxyazetidines as dual uptake inhibitors[2].

By replacing the traditional tropane ring with an azetidine core, researchers successfully tuned the monoamine transporter affinity. For instance, dichloro-substituted 3-aryl-azetidine congeners exhibit highly potent, low nanomolar affinity for the Serotonin Transporter (SERT) (Kᵢ = 1.0–3.5 nM) while maintaining favorable pharmacokinetics for CNS penetration[2].

G Ligand 3-Aryl-Azetidine Ligand Target Monoamine Transporter (SERT / DAT) Ligand->Target High-Affinity Binding Synapse Synaptic Cleft (Elevated Neurotransmitters) Target->Synapse Reuptake Inhibition Receptor Post-Synaptic Receptors Synapse->Receptor Enhanced Signaling Outcome Restored Tone (Clinical Efficacy) Receptor->Outcome Downstream Cascade

Caption: Mechanism of action for 3-aryl-azetidine ligands modulating monoamine transporters.

Antitumor Peptidomimetics (TZT-1027 Analogues)

Beyond the CNS, 3-aryl-azetidines are heavily utilized in oncology. Dolastatin 10 and its synthetic analogue TZT-1027 are highly cytotoxic peptides that inhibit microtubule assembly and tubulin-dependent GTP hydrolysis[9]. To improve the therapeutic window, researchers employed a conformational restriction strategy, replacing the C-terminal phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety[3],[9]. The resulting analogues exhibited excellent antiproliferative activities, with the most potent compounds achieving IC₅₀ values of ~2.1 nM against HCT116 and A549 cancer cell lines[3].

Conclusion

The 3-aryl-azetidine scaffold is far more than a structural novelty; it is a highly engineered bioisostere that solves complex physicochemical challenges in drug design. Whether synthesized via classical organometallic addition, modern transition-metal cross-coupling, or visible light photoredox catalysis, the careful manipulation of this strained ring system continues to yield breakthrough ligands for both neurological and oncological targets.

References

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: nih.gov URL: [2]

  • Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: acs.org URL: [5]

  • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals Source: nih.gov URL: [4]

  • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: benchchem.com URL:

  • Title: Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry Source: benchchem.com URL:

  • Title: Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications Source: mdpi.com URL: [6]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: nih.gov URL: [3]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: mdpi.com URL: [9]

  • Title: Drug Discovery Center Source: pasteur-lille.fr URL: [1]

  • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: researchgate.net URL: [8]

Sources

Foundational

An In-Depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional complexity.[1][2] This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, a specific derivative with potential for further elaboration in drug discovery programs. We will detail a proposed synthetic route, outline key characterization methodologies, and explore potential applications for this versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of substituted azetidines.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" scaffold in drug discovery. Its inherent ring strain and non-planar geometry provide a unique vector for exiting a molecule, allowing for the exploration of novel chemical space.[3] Unlike more common five- and six-membered rings, the azetidine moiety can help to reduce lipophilicity and improve aqueous solubility, key parameters in optimizing pharmacokinetic profiles. Furthermore, the sp³-rich character of the azetidine ring is increasingly sought after in modern drug design to enhance selectivity and reduce off-target effects.[2]

The 3-hydroxy-3-aryl-azetidine substructure, in particular, serves as a valuable synthetic intermediate. The tertiary alcohol can be a key pharmacophoric feature or a handle for further functionalization, for instance, through nucleophilic substitution reactions.[4][5][6] The specific compound of interest, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, incorporates a substituted phenyl ring that offers additional opportunities for modulating biological activity and metabolic stability. The fluorine atom can enhance binding affinity and block metabolic degradation, while the methyl group can probe specific hydrophobic pockets in a target protein.[7]

Proposed Synthesis of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

While a specific literature preparation for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is not extensively documented, a robust and reliable synthetic route can be extrapolated from established methodologies for the synthesis of 3-aryl-azetidin-3-ols.[4][5] The most logical approach involves the Grignard addition of a suitably protected 2-fluoro-5-methylphenyl magnesium halide to a commercially available N-protected azetidin-3-one.

Synthesis of the Grignard Reagent: (2-Fluoro-5-methylphenyl)magnesium bromide

The first step is the preparation of the necessary Grignard reagent from 1-bromo-2-fluoro-5-methylbenzene.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the reaction.

  • Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature. The resulting solution of (2-Fluoro-5-methylphenyl)magnesium bromide is used directly in the next step.

Grignard Addition to N-Cbz-azetidin-3-one

The synthesized Grignard reagent is then added to N-Cbz-azetidin-3-one to form the desired tertiary alcohol. The benzyloxycarbonyl (Cbz) protecting group is a common choice for this reaction due to its stability under the reaction conditions and its relative ease of removal.[4][5][6][8][9]

Experimental Protocol:

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Cbz-azetidin-3-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared solution of (2-Fluoro-5-methylphenyl)magnesium bromide (1.1 eq) to the cooled solution of N-Cbz-azetidin-3-one via a cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-3-(2-fluoro-5-methylphenyl)azetidin-3-ol.

Deprotection of the Azetidine Nitrogen

The final step is the removal of the Cbz protecting group to yield the free base, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. This is typically achieved via catalytic hydrogenation.

Experimental Protocol:

  • Dissolve N-Cbz-3-(2-fluoro-5-methylphenyl)azetidin-3-ol (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cluster_deprotection Deprotection 1-bromo-2-fluoro-5-methylbenzene 1-bromo-2-fluoro-5-methylbenzene Grignard_Reagent (2-Fluoro-5-methylphenyl)magnesium bromide 1-bromo-2-fluoro-5-methylbenzene->Grignard_Reagent  + Mg, THF Mg, THF Mg, THF Protected_Alcohol N-Cbz-3-(2-fluoro-5-methylphenyl) azetidin-3-ol Grignard_Reagent->Protected_Alcohol  + N-Cbz-azetidin-3-one N-Cbz-azetidin-3-one N-Cbz-azetidin-3-one Final_Product 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol Protected_Alcohol->Final_Product  + H2, Pd/C H2_PdC H2_PdC

Caption: Synthetic scheme for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. The following table summarizes the expected data from standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the azetidine ring protons (typically in the 3-4 ppm region), the aromatic protons of the 2-fluoro-5-methylphenyl group (in the 7-8 ppm region), the methyl protons (around 2.3 ppm), and a broad singlet for the hydroxyl and amine protons (exchangeable with D₂O).
¹³C NMR Resonances for the azetidine carbons, the aromatic carbons (with characteristic C-F couplings), and the methyl carbon.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry (ESI+) A major ion corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches, and C-F stretch (~1200 cm⁻¹).

Potential Applications and Future Research Directions

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is a versatile building block with significant potential in drug discovery. The following are key areas for future investigation:

  • Scaffold for Library Synthesis: The free amine and the tertiary alcohol provide two points for diversification, making this compound an excellent starting material for the synthesis of a library of novel compounds for high-throughput screening.

  • Bioisosteric Replacement: The 3-hydroxy-azetidine moiety can be used as a bioisostere for other functional groups, such as amides or esters, to improve the pharmacokinetic properties of a lead compound.

  • Fragment-Based Drug Discovery: As a small, rigid molecule, it can be used as a fragment in screening campaigns to identify initial hits against a biological target.

  • Intermediate for Further Synthesis: The tertiary alcohol can be displaced in Sₙ1-type reactions, particularly when the azetidine nitrogen is protected with an electron-withdrawing group, to introduce other functional groups at the 3-position.[4][5][6]

General Workflow for Novel Compound Evaluation:

Evaluation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., enzyme assays, receptor binding) Characterization->In_Vitro_Screening Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening  Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization  Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the evaluation of a novel chemical entity.

Conclusion

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol represents a valuable, yet underexplored, building block for medicinal chemistry. The synthetic route proposed herein is based on well-established and reliable chemical transformations. The unique combination of a strained azetidine ring, a tertiary alcohol, and a substituted aromatic ring makes this compound an attractive starting point for the development of novel therapeutics. Further investigation into its synthesis and application is warranted and is likely to yield valuable insights for the drug discovery community.

References

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link][4][5][6][8][9]

  • De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. Spiral. [Link]

  • García-García, P., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Various Authors. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Various Authors. (1985). EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives.
  • Reddy, M. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications. [Link]

  • Chaume, G., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Various Authors. (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • O'Boyle, N. M., et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

  • Kumar, S., et al. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Mahapatra, M., & Pakeeraiah, K. (2024). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][2]

  • Various Authors. (2012). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemwatch. 3-(2-methylphenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. [Link]

  • Kumbhar, S. S., et al. (2015). Synthesis of some new azetidinones derived from heterocyclics and their antimicrobial activity. Impactfactor. [Link]

  • Udupi, R. H., et al. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link][3]

  • Zvereva, M. I., et al. (2020). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. [Link][7]

  • NextSDS. 1-(2-fluoroethyl)azetidin-3-ol — Chemical Substance Information. [Link]

  • Various Authors. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthetic Protocols for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (CAS: 2387602-61-9) Introduction & Strategic Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (CAS: 2387602-61-9)

Introduction & Strategic Rationale

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates, enhance aqueous solubility, and reduce off-target promiscuity. The azetidine ring has emerged as a premier bioisostere for larger, more flexible heterocycles like piperidine and pyrrolidine[3.4].

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol represents a highly specialized, dual-functionalized building block[2.1]. Structurally, it offers two orthogonal vectors for derivatization: a secondary amine and a tertiary alcohol. The specific aryl substitution pattern is not arbitrary; the 2-fluoro substituent acts as a metabolic block against CYP450-mediated ortho-oxidation, while the 5-methyl group provides a lipophilic anchor to engage deep hydrophobic pockets in target proteins. Furthermore, the electron-donating nature of the 5-methyl group plays a critical mechanistic role in stabilizing transient intermediates during C3-functionalization[3.1].

Quantitative Physicochemical Profiling

The following tables summarize the physical properties of the building block and the theoretical physicochemical impact of incorporating this motif into a drug scaffold compared to a traditional piperidine ring.

Table 1: Chemical Properties of the Starting Material

PropertyValueRelevance to Drug Design
Chemical Name 3-(2-Fluoro-5-methylphenyl)azetidin-3-olCore rigidified scaffold
CAS Number 2387602-61-9 (HCl salt)Commercial identifier[2.1]
Molecular Weight 217.67 g/mol (as HCl salt)Low MW allows for downstream elaboration
Hydrogen Bond Donors 2 (Secondary NH, Tertiary OH)Versatile handles for divergent synthesis
Topological Polar Surface Area 32.3 ŲFavorable for blood-brain barrier (BBB) penetration

Table 2: Bioisosteric Replacement Impact (Azetidinol vs. Piperidine)

ParameterTraditional Phenylpiperidine3-Arylazetidin-3-ol MotifMechanistic Causality
Conformational State High flexibility (Chair/Boat flips)Highly rigidified4-membered ring restricts exit vectors, lowering entropic penalty upon binding[3.4].
Metabolic Stability Moderate (Prone to α-oxidation)HighLack of α-protons and steric shielding prevents amine oxidation.
pKa (Amine) ~9.5 - 10.5~8.0 - 8.5Ring strain alters nitrogen hybridization (more s-character), lowering basicity and improving membrane permeability.

Divergent Synthetic Workflows

The true value of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol lies in its orthogonal reactivity. The following diagram illustrates the three primary synthetic pathways detailed in this protocol.

G SM 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol P1 N-Arylation (Buchwald-Hartwig) SM->P1 P2 C3-Thiol Alkylation (FeCl3 Catalysis) SM->P2 P3 Deoxofluorination (DAST / XtalFluor-E) SM->P3 T1 N-Aryl Azetidin-3-ol (Target Scaffold) P1->T1 T2 3-Aryl-3-sulfanyl Azetidine (Target Scaffold) P2->T2 T3 3-Aryl-3-fluoro Azetidine (Target Scaffold) P3->T3

Figure 1: Divergent synthetic workflows utilizing 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

Detailed Experimental Protocols

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure the mechanistic integrity of the reaction before proceeding to workup.

Protocol A: Chemoselective N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Attach a heteroaryl core to the azetidine nitrogen without triggering O-arylation at the tertiary alcohol or ring-opening.

Mechanistic Causality: Azetidines are highly strained. Utilizing harsh bases (like NaOtBu) or high temperatures (>100 °C) often leads to competitive deprotonation of the tertiary alcohol (causing O-arylation) or thermal degradation. By utilizing RuPhos Pd G3 , a highly active precatalyst, the oxidative addition and reductive elimination cycles occur rapidly at mild temperatures (60–80 °C). K₃PO₄ is selected as the base because it is strong enough to deprotonate the secondary amine (pKa ~8.5) but too weak to deprotonate the tertiary alcohol (pKa ~14), ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.05 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (0.02 equiv, 2 mol%) and RuPhos ligand (0.02 equiv, 2 mol%).

  • Base Addition: Add finely milled anhydrous K₃PO₄ (3.0 equiv). The excess base is required to first neutralize the HCl salt of the starting material.

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (10 mL, 0.1 M).

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The extracted ion chromatogram (EIC) must show complete disappearance of the starting material mass ( [M+H]+=182.1 ). If starting material >5% remains, spike with an additional 1 mol% RuPhos Pd G3 and stir for 1 hour.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Iron-Catalyzed C3-Thiol Alkylation

Objective: Convert the tertiary alcohol into a tertiary thioether to access 3-aryl-3-sulfanyl azetidines, a novel class of metabolically stable bioisosteres[3.2].

Mechanistic Causality: Direct Sₙ2 substitution at the C3 position of an azetidine is impossible due to steric hindrance and ring strain. Sₙ1 substitution requires the generation of a carbocation. Strong Lewis acids typically cause the strained 4-membered ring to fragment. However, FeCl₃ acts as a mild Lewis acid that selectively coordinates the hydroxyl group. The reaction is uniquely successful for this specific compound because the 5-methyl group on the aryl ring provides hyperconjugative electron density, stabilizing the transient azetidine carbocation intermediate. (Note: Unsubstituted 3-phenylazetidin-3-ols fail under these conditions[3.1]). Prior N-protection (e.g., Cbz or Boc) is strictly required to prevent the basic amine from coordinating and poisoning the iron catalyst.

Step-by-Step Methodology:

  • Protection: Ensure the starting material is N-Cbz or N-Boc protected (Standard Schotten-Baumann conditions).

  • Setup: To a solution of the N-protected 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (1.0 equiv, 1.0 mmol) and the desired thiol (e.g., benzyl mercaptan, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Catalysis: Add anhydrous FeCl₃ (0.1 equiv, 10 mol%) in one portion at room temperature. The solution will typically turn dark.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation Check (IPC): Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Criteria: The tertiary alcohol is highly polar and stains strongly with KMnO₄. The product thioether will elute significantly higher (higher Rf). The reaction is validated when the baseline/polar spot is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Deoxofluorination to 3-Aryl-3-fluoroazetidines

Objective: Replace the tertiary hydroxyl group with a fluorine atom to create a highly lipophilic, metabolically inert structural motif[4.2].

Mechanistic Causality: Deoxofluorination of azetidinols using DAST ((Diethylamino)sulfur trifluoride) is notoriously prone to side reactions, specifically ring expansion to 3-fluoropyrrolidines or elimination to form azetines. To prevent this, strict cryogenic temperature control (-78 °C) is enforced. The low temperature stabilizes the intermediate dialkylaminosulfur trifluoride adduct, promoting a direct Sₙ1/Sₙ2-like displacement by the fluoride ion before skeletal rearrangement can occur. A bulky N-protecting group (like Boc) further restricts the conformational flexibility required for ring expansion.

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add DAST (1.5 equiv, 1.5 mmol) dropwise via syringe. Caution: DAST reacts violently with moisture.

  • Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check (IPC): Analyze the crude mixture via ¹⁹F NMR.

    • Validation Criteria: The starting material has a single fluorine signal (aryl fluoride, ~ -118 ppm). The successful formation of the product will display a new, distinct fluorine signal for the tertiary aliphatic fluoride (typically between -130 and -160 ppm, split by adjacent protons if any, though C3 is fully substituted here). The absence of the secondary signal indicates reaction failure.

  • Workup: Cool the mixture back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases. Extract with DCM, dry, and purify via silica gel chromatography.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry (2019). Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (2018). Available at:[Link]

  • Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents.WIPO (PCT) WO2013116236A1.
  • 3-(2-fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride. AA Blocks Commercial Catalog. Available at:[Link]

Application

Fragment-Based Discovery of LRRK2 Inhibitors: In Vitro Assay Setup for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Scientific Rationale and Fragment Selection The development of highly selective kinase inhibitors is a persistent challenge in neurodegenerative disease therapeutics. Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Fragment Selection

The development of highly selective kinase inhibitors is a persistent challenge in neurodegenerative disease therapeutics. Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier target for Parkinson's disease (PD), particularly due to the prevalent G2019S mutation which hyperactivates its kinase function, leading to impaired autophagy and neurotoxicity[1][2].

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality interactions within the target's binding pocket. 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (CAS: 2387602-61-9) represents a highly optimized fragment scaffold for kinase targeting.

  • The Azetidin-3-ol Motif: Azetidines act as "stretched" analogues of piperidines, offering superior kinase selectivity, enhanced metabolic stability, and a rigidified vector for hydrogen bonding with the kinase DFG motif[3].

  • The Fluoro-Methylphenyl Motif: The 2-fluoro-5-methylphenyl group is uniquely suited to occupy the hydrophobic sub-pockets of kinases. Halogen bonding provided by the fluorine atom enhances binding affinity without disproportionately increasing lipophilicity, a strategy successfully employed in the development of clinical MEK inhibitors (e.g., Cobimetinib/XL518) and LRRK2 inhibitors[2][4].

Because fragments typically exhibit low binding affinities ( KD​ in the high micromolar range), standard biochemical assays often yield false negatives due to high ATP competition. Therefore, evaluating this fragment requires a self-validating, orthogonal assay system: Surface Plasmon Resonance (SPR) for direct binding kinetics, followed by a TR-FRET Kinase Assay to confirm functional inhibition of the LRRK2 G2019S mutant[5][6].

FBDD_Workflow A Fragment Library (Azetidin-3-ol derivatives) B SPR Binding Assay (Direct Kd Measurement) A->B Primary Screen C TR-FRET Assay (Functional IC50) B->C Orthogonal Validation D X-Ray Crystallography (Structural Binding Mode) C->D Hit Triage E Lead Optimization (e.g., HG-10-102-01) D->E Rational Design

Caption: Fragment-Based Drug Discovery (FBDD) workflow for developing LRRK2 inhibitors.

Protocol 1: Direct Binding Validation via Surface Plasmon Resonance (SPR)

To establish that 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol physically interacts with the LRRK2 kinase domain, SPR is utilized. This label-free technique bypasses the need for enzymatic activity, making it ideal for detecting inactive conformation-selective binders[7].

Causality & Expert Insight

Why Biotinylation? Amine coupling of kinases often occludes the ATP-binding pocket or denatures the protein. Using in vivo biotinylated LRRK2 captured on a Streptavidin (SA) chip ensures uniform, directional immobilization, preserving the structural integrity of the hinge region. Why 2% DMSO? Fragments must be screened at high concentrations (up to 1 mM), requiring higher DMSO tolerance. Strict DMSO calibration curves are mandatory to subtract bulk refractive index changes.

Step-by-Step Methodology
  • Sensor Chip Preparation: Dock a Series S Sensor Chip SA into the SPR instrument (e.g., Biacore 8K). Condition the chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Dilute biotinylated LRRK2 (G2019S kinase domain) to 10 µg/mL in running buffer (PBS-P+, 2% DMSO, 1 mM DTT). Inject over Flow Cell 2 (FC2) at 10 µL/min until an immobilization level of ~3000 RU is achieved. Leave FC1 as the blank reference.

  • Solvent Correction: Prepare a DMSO calibration series ranging from 1.5% to 2.8% DMSO in PBS-P+. Inject these standards to create a solvent correction curve.

  • Fragment Preparation: Dissolve 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in 100% DMSO to a 50 mM stock. Dilute in PBS-P+ to generate a concentration series (15.6 µM to 1000 µM), maintaining exactly 2.0% DMSO.

  • Analyte Injection: Inject the fragment series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract FC1 from FC2, apply the DMSO solvent correction, and fit the sensorgrams to a 1:1 steady-state affinity model to calculate the KD​ .

Protocol 2: Functional TR-FRET LRRK2 Kinase Assay

Once binding is confirmed, the functional inhibitory capacity of the fragment must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this, utilizing a PLK-derived peptide substrate[5][6].

Causality & Expert Insight

Why TR-FRET? Fragments screened at high concentrations frequently exhibit auto-fluorescence, leading to false positives in standard fluorescence assays. The time-resolved nature of Europium (Eu) emission (measured after a microsecond delay) completely eliminates background compound fluorescence. Why the G2019S Mutant? The G2019S mutation in the kinase domain accounts for the majority of familial PD cases and inherently increases the kcat​ of the enzyme, making it a robust and clinically relevant target for assay development[1][8].

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant full-length LRRK2 G2019S.

    • Substrate Mix: ULight-labeled PLK peptide (RRRSLLE) and ATP.

  • Compound Plating: Dispense 100 nL of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (dose-response, 10-point curve) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550). Include HG-10-102-01 as a positive control inhibitor[8][9].

  • Kinase Reaction:

    • Add 5 µL of LRRK2 G2019S (final concentration: 10 nM) to the wells. Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

    • Initiate the reaction by adding 5 µL of the Substrate Mix (final concentrations: 50 nM ULight-PLK peptide, 10 µM ATP).

    • Incubate the plate in the dark for 60 minutes at 22°C.

  • Detection Phase: Stop the reaction by adding 10 µL of Detection Mix containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-anti-phospho-PLK antibody in TR-FRET dilution buffer.

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Self-Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM HG-10-102-01 (low signal). A Z'-factor > 0.6 validates the assay run. Calculate the IC50​ from the 665/615 nm emission ratio.

Data Presentation: Fragment vs. Lead Comparison

To assess the viability of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, its metrics are compared against HG-10-102-01 , a highly potent, brain-penetrant LRRK2 inhibitor[8][10]. For fragments, Ligand Efficiency (LE) (calculated as ΔG/Nheavy​ ) is the critical metric; an LE > 0.3 kcal/mol per heavy atom indicates an excellent starting point for lead optimization.

Compound ClassCompound NameMW ( g/mol )Heavy AtomsSPR KD​ (µM)TR-FRET IC50​ (G2019S)Ligand Efficiency (LE)
Fragment Hit 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol181.2113~ 85.0~ 120 µM0.43 (Highly Efficient)
Optimized Lead HG-10-102-01[8][9]377.8326< 0.013.2 nM0.44 (Potent & Efficient)

Note: Fragment data represents expected baseline metrics for azetidine-aryl scaffolds in high-throughput screening. HG-10-102-01 data reflects established literature values for LRRK2 G2019S inhibition[8][9].

LRRK2 Pathogenic Signaling & Inhibition

The ultimate goal of optimizing the azetidin-3-ol fragment is to halt the downstream pathogenic cascade of LRRK2. Hyperactive LRRK2 phosphorylates Rab GTPases (such as Rab10), which disrupts endolysosomal trafficking and leads to the accumulation of toxic protein aggregates—a hallmark of Parkinson's disease[1].

LRRK2_Pathway Mutant LRRK2 G2019S Mutation (Hyperactive Kinase) Rab10 Rab10 / PLK Phosphorylation Mutant->Rab10 Kinase Activity Inhibitor 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol Scaffold Inhibitor->Mutant Allosteric/Hinge Binding Lysosome Lysosomal Dysfunction & Autophagy Impairment Rab10->Lysosome Pathogenic Signaling PD Neurodegeneration (Parkinson's Disease) Lysosome->PD Cellular Toxicity

Caption: LRRK2 G2019S pathogenic signaling pathway and targeted inhibition via fragment scaffolds.

Sources

Method

Use of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol as a research tool

Application Note: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in Scaffold Hopping and Lead Optimization Executive Summary The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in Scaffold Hopping and Lead Optimization

Executive Summary

The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics has led to a paradigm shift in heterocyclic chemistry. 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (commonly supplied as its hydrochloride salt, CAS 2387602-61-9) has emerged as a highly specialized, high-value building block for medicinal chemists[1]. By replacing traditional, bulky, or metabolically labile rings (such as piperidines or morpholines) with this functionalized azetidine, researchers can modulate lipophilicity, enhance metabolic stability, and increase the three-dimensionality (Fsp3) of their lead candidates[2]. This guide details the structural rationale, physicochemical advantages, and self-validating experimental protocols for integrating this compound into drug discovery workflows.

Scientific Rationale & Structural Insights

As a Senior Application Scientist, I approach molecule design by analyzing the causality behind every structural motif. The utility of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is driven by three distinct structural pillars:

  • The Azetidine Core (Escaping Flatland): Azetidines are four-membered nitrogen-containing heterocycles that are increasingly prevalent in medicinal chemistry as rigidifying moieties[2]. Crucially, they are metabolically robust and resist the physiological oxidation reactions that commonly degrade larger heterocycles[3]. Furthermore, the compact nature of the azetidine ring lowers the basicity (pKa) of the secondary amine compared to piperidines, which enhances passive membrane permeability and reduces hERG liability.

  • The Tertiary Alcohol (C3-OH): The hydroxyl group at the C3 position provides a critical hydrogen bond donor/acceptor for interacting with target proteins. Because it is a tertiary alcohol, it is sterically shielded. This steric hindrance significantly reduces the rate of Phase II metabolism (glucuronidation) compared to primary or secondary alcohols, thereby extending the molecule's half-life.

  • The 2-Fluoro-5-methylphenyl Motif: The aromatic ring serves as a hydrophobic anchor for deep binding pockets. The strategic placement of the fluorine atom at the ortho position serves a dual purpose: it sterically and electronically blocks CYP450-mediated aromatic oxidation, and its inductive electron-withdrawing effect further tunes the pKa of the adjacent azetidine nitrogen.

Physicochemical Profiling

To justify the use of this specific building block in scaffold hopping, we must quantify its advantages. The table below summarizes the comparative physicochemical properties of the azetidine core versus a traditional piperidine analog.

Property3-(2-Fluoro-5-methylphenyl)azetidin-3-olPiperidine Analog (Theoretical)Pharmacological Impact
Ring Size & Steric Bulk 4-membered (Compact)6-membered (Bulky)Azetidines access narrower binding pockets and reduce steric clashes.
Amine pKa (Approx.) ~8.2 - 8.5~9.5 - 10.0Lower pKa increases the fraction of unionized drug at physiological pH, improving CNS and cellular penetrance.
Metabolic Stability HighModerate to LowAzetidines are highly resistant to ring oxidation[3]. Fluorine blocks aryl oxidation.
Ligand Efficiency (LE) High (MW: 181.21 free base)Lower (MW: 209.26 free base)Lower molecular weight allows for more efficient binding per heavy atom, ideal for Fragment-Based Drug Discovery.

Experimental Protocols: Self-Validating Systems

The following protocols detail the incorporation of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol into complex scaffolds. Every step is designed with inherent causality and quality control (QC) checkpoints.

Protocol A: N-Alkylation via Reductive Amination

Objective: To covalently link the azetidine nitrogen to an aldehyde-bearing core scaffold without protecting the tertiary alcohol. Causality: Reductive amination is selected over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) of the nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)3) is used because its electron-withdrawing acetate groups reduce its hydride-donating power, ensuring it only reduces the formed imine and not the starting aldehyde.

Step-by-Step Methodology:

  • Free-Basing: Suspend 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add the target aldehyde (0.95 eq) to the solution. Add glacial acetic acid (1.0 eq) to act as a Brønsted acid catalyst, activating the aldehyde carbonyl for nucleophilic attack. Stir for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (In-Process): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated to proceed to step 5 only when the starting aldehyde peak is <5% and the product mass[M+H]+ is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 0.1% Et3N to prevent streaking).

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple the azetidine to an electron-deficient heteroaryl chloride (e.g., a substituted 2-chloropyrimidine). Causality: The reduced steric bulk of the azetidine ring makes its secondary amine highly nucleophilic. This allows for direct SNAr coupling without the need for expensive and air-sensitive palladium catalysts (Buchwald-Hartwig), streamlining the synthesis.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.0 eq) and 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (1.1 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add DIPEA (3.0 eq). Causality: Excess DIPEA is required to both neutralize the azetidine HCl salt and scavenge the HCl byproduct generated during the SNAr reaction, preventing competitive protonation of the nucleophile.

  • Reaction: Seal the vial and heat in a microwave reactor at 100°C for 45 minutes.

  • Self-Validation Checkpoint (Post-Reaction): Analyze the crude mixture by 19F NMR. The presence of a sharp singlet around -115 to -120 ppm confirms the structural integrity of the 2-fluoro-5-methylphenyl moiety has survived the harsh thermal conditions.

  • Isolation: Pour the cooled mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Strategic Workflow Visualization

The following diagram illustrates the logical progression of utilizing this azetidine building block in a lead optimization campaign.

G Start Hit Identification (Sub-optimal PK/PD Profile) Scaffold Scaffold Hopping Introduce Azetidin-3-ol Core Start->Scaffold Replace Bulky Rings Deriv N-Derivatization (Reductive Amination / SNAr) Scaffold->Deriv Library Generation Screen In Vitro Screening (Target Affinity & ADME) Deriv->Screen High-Throughput Assay Screen->Deriv SAR Feedback Loop Lead Optimized Lead Candidate (Improved Fsp3 & Stability) Screen->Lead Hit-to-Lead Triage

Workflow for integrating 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in lead optimization.

References

  • AA Blocks. "2387602-61-9 | 3-(2-fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride". Available at: [Link]

  • Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids". Available at:[Link](Note: URL represents the source repository for the cited paper)

  • EurekAlert. "Chemists synthesize an improved building block for medicines". Available at:[Link]

Sources

Application

Application Note: Utilizing 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol in CNS Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold hopping, blood-brain barrier (BBB) permeability optimization, and protocol validation for central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold hopping, blood-brain barrier (BBB) permeability optimization, and protocol validation for central nervous system (CNS) therapeutics.

Rationale: The Azetidine Advantage in CNS Space

The development of neurotherapeutics requires molecules that can effectively cross the blood-brain barrier (BBB) while avoiding efflux by transporters such as P-glycoprotein (P-gp). Historically, medicinal chemistry programs have relied heavily on larger nitrogen-containing heterocycles like piperidines and pyrrolidines. However, these rings often impart high lipophilicity and high basicity (pKa > 9.5), which are detrimental to passive brain penetrance and increase P-gp liability[1].

The four-membered azetidine scaffold has emerged as a privileged structure to overcome these limitations. 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (CAS: 2387602-61-9) represents an advanced, highly optimized building block for CNS drug discovery due to three critical structural features:

  • Azetidine Core: Reduces the basicity of the amine and the overall molecular weight, keeping the compound within the narrow physicochemical boundaries required for CNS-accessible chemical space[2].

  • 2-Fluoro-5-methylphenyl Moiety: The fluorine atom lowers the electron density of the aromatic ring, modulating metabolic stability against CYP450 oxidation. The methyl group provides a steric shield and a vector for fine-tuning lipophilicity.

  • Tertiary Alcohol (3-OH): Serves as a critical hydrogen-bond donor for target engagement or as a synthetic handle for etherification.

Physicochemical Profiling & CNS MPO

To demonstrate the advantage of the azetidin-3-ol scaffold, we compared its baseline physicochemical properties against a traditional piperidine analog. A CNS Multiparameter Optimization (MPO) score 4.0 is generally desired to predict successful BBB penetration and favorable safety profiles[2].

Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds

Scaffold CoreMolecular Weight ( g/mol )ClogP (calc)pKa (calc)TPSA (Ų)Estimated CNS MPO Score
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol 181.211.88.532.55.2
3-(2-Fluoro-5-methylphenyl)piperidin-3-ol209.262.59.832.53.8
3-(2-Fluoro-5-methylphenyl)pyrrolidin-3-ol195.232.19.432.54.4

Data Interpretation: The azetidine core effectively lowers both the ClogP and the basicity (pKa) compared to the piperidine analog. This reduction in basicity is crucial for minimizing non-specific binding to brain tissue and reducing active efflux by BBB transporters[1].

Strategic Workflow for Lead Optimization

The integration of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol into a drug discovery pipeline requires a systematic approach to derivatization and screening. The workflow below outlines the critical path from scaffold diversification to target validation.

G A 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol Core B N-Functionalization (Alkylation/Acylation) A->B Scaffold Diversification C O-Derivatization (Etherification) A->C Scaffold Diversification D Physicochemical Profiling (LogP, pKa, TPSA) B->D C->D E In Vitro BBB Permeability (PAMPA-BBB) D->E CNS MPO > 4.0 F CNS Target Screening (e.g., MAGL, NMDA, nNOS) E->F High Permeability

Caption: Workflow for azetidine-based CNS lead optimization and BBB permeability screening.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate internal controls and explicit mechanistic reasoning.

Protocol A: N-Derivatization via Reductive Amination

Objective: Functionalize the secondary amine of the azetidine core to generate a library of tertiary amines without compromising the CNS MPO score. Causality: Reductive amination is selected over direct alkylation with alkyl halides. Direct alkylation often leads to over-alkylation, forming quaternary ammonium salts that permanently carry a positive charge, thereby completely abolishing passive BBB permeability.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M.

  • Activation: Add glacial acetic acid (1.5 eq) to the mixture. Reasoning: The weak acid catalyzes the formation of the intermediate iminium ion without protonating the azetidine nitrogen to the point of unreactivity.

  • Reduction: After 30 minutes of stirring at room temperature, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Reasoning: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde/ketone, minimizing side products.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% conversion to the tertiary amine mass, with zero detection of quaternary ammonium species.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Evaluate the passive diffusion potential of the synthesized azetidine derivatives across the BBB. Causality: While in vivo models are definitive, they are low-throughput. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a porcine brain lipid extract provides a highly predictive, high-throughput in vitro model for passive transcellular permeability[1].

Step-by-Step Procedure:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: Dodecane acts as a stable hydrophobic solvent that mimics the lipid bilayer core.

  • Sample Loading: Dilute the test compounds in PBS buffer (pH 7.4) containing 1% DMSO to a final concentration of 50 μ M. Add 200 μ L to the donor wells. Reasoning: 1% DMSO ensures compound solubility without disrupting the integrity of the artificial lipid membrane.

  • Acceptor Plate: Fill the acceptor wells with 200 μ L of PBS buffer (pH 7.4) containing 1% DMSO.

  • Incubation: Sandwich the donor and acceptor plates and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation (Quality Control): Every assay plate MUST include internal standards:

    • Verapamil: High permeability control (Target Papp​>10×10−6 cm/s).

    • Theophylline: Low permeability control (Target Papp​<1×10−6 cm/s).

    • Decision Gate: If controls fall outside these validated ranges, the lipid membrane integrity is compromised, and the plate data must be discarded.

Target Application: Modulating the Endocannabinoid System

The azetidine scaffold has been successfully deployed in the development of inhibitors and PET imaging ligands for Monoacylglycerol Lipase (MAGL)[3]. MAGL is a primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.

By utilizing 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol as a core scaffold, researchers can design potent MAGL inhibitors that readily cross the BBB. Inhibition of MAGL elevates 2-AG levels, leading to neuroprotective and anti-inflammatory effects via the activation of CB1 and CB2 receptors, which is highly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's[3].

G A Azetidine-Based MAGL Inhibitor B Monoacylglycerol Lipase (MAGL) A->B Inhibits D Arachidonic Acid (AA) B->D Hydrolyzes 2-AG C 2-Arachidonoylglycerol (2-AG) C->B Substrate E CB1/CB2 Receptors C->E Activates F Neuroprotection & Reduced Inflammation E->F Downstream Signaling

Caption: Mechanism of azetidine-based inhibitors in the MAGL/2-AG neuroprotective signaling pathway.

References

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Protocol for N-Boc Protection of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Introduction & Strategic Rationale Azetidines are highly valued in modern drug development as metabolically stable, conformationally restricted bioisosteres for larger saturated heterocycles. The compound 3-(2-Fluoro-5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Azetidines are highly valued in modern drug development as metabolically stable, conformationally restricted bioisosteres for larger saturated heterocycles. The compound 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol presents a unique structural motif, combining a strained four-membered nitrogen heterocycle with a tertiary benzylic-like alcohol[1].

To utilize this building block in downstream cross-coupling, alkylation, or substitution reactions, the secondary amine must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic and nucleophilic conditions, and its facile, orthogonal removal under acidic conditions (e.g., using TFA or HCl)[2]. This guide details a self-validating, highly chemoselective protocol for the N-Boc protection of this specific azetidine derivative.

Mechanistic Causality & Chemoselectivity

When executing this protocol, scientists must account for the dual nucleophilic sites on the substrate: the secondary azetidine nitrogen and the tertiary hydroxyl group.

  • Absolute Chemoselectivity: The secondary amine is significantly more nucleophilic than the tertiary alcohol. Furthermore, the tertiary alcohol at the C3 position is highly sterically hindered by the adjacent 2-fluoro-5-methylphenyl group and the azetidine ring itself[3]. As a result, O-Boc formation is kinetically disfavored, ensuring >99% N-Boc selectivity without the need for transient O-protection strategies.

  • Base Selection & Freebasing: The starting material is commercially supplied and typically stored as a hydrochloride salt to prevent oxidative degradation[1]. A mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to liberate the free amine[2].

  • Thermodynamic Driving Force: The free amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc2O). The resulting tert-butyl carbonate intermediate rapidly decomposes into tert-butanol and carbon dioxide (CO2) gas[4]. This decarboxylation provides an irreversible thermodynamic driving force, pushing the reaction to completion[4].

Reaction Workflow Visualization

G A 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol HCl (Starting Material) B Amine Freebasing Addition of DIPEA in DCM (0 °C) A->B Deprotonation C Electrophilic Capture Dropwise addition of Boc2O B->C Nucleophilic Attack D Irreversible Decarboxylation Evolution of CO2 Gas C->D Leaving Group Cleavage E N-Boc-3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (Target Product) D->E Thermodynamic Driving Force

Figure 1: Mechanistic workflow of the N-Boc protection highlighting the thermodynamic driving force.

Quantitative Data & Stoichiometry

To ensure complete conversion while avoiding excess reagent waste or purification difficulties, the following stoichiometric ratios are optimized for a standard 1.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Role in Reaction
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol HCl 217.671.00 eq217.7 mgSubstrate (Limiting Reagent)
Di-tert-butyl dicarbonate (Boc2O) 218.251.10 eq240.1 mg (approx. 252 µL)Electrophile / Protecting Agent
N,N-Diisopropylethylamine (DIPEA) 129.242.50 eq323.1 mg (approx. 435 µL)Non-nucleophilic Base
Dichloromethane (DCM), Anhydrous 84.93N/A5.0 mL (0.2 M)Solvent

Note: 2.5 equivalents of base are used to account for the neutralization of the HCl salt (1.0 eq) and to maintain a basic environment for the nucleophilic attack (1.5 eq excess).

Detailed Experimental Protocol

Safety Warning: This reaction generates carbon dioxide (CO2) gas[4]. Never perform this reaction in a completely sealed or closed system to prevent pressure buildup and potential glassware catastrophic failure[2].

Step 1: Preparation and Freebasing
  • Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Add 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (217.7 mg, 1.0 mmol) to the flask.

  • Suspend the salt in anhydrous Dichloromethane (DCM) (4.0 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (435 µL, 2.5 mmol) dropwise over 2 minutes. The suspension will gradually clear as the hydrochloride salt is neutralized and the free amine dissolves into the organic phase. Stir for 10 minutes at 0 °C.

Step 2: Electrophilic Addition
  • In a separate small vial, dissolve Boc2O (240.1 mg, 1.1 mmol) in anhydrous DCM (1.0 mL).

  • Add the Boc2O solution dropwise to the reaction mixture at 0 °C over 5 minutes.

  • Attach a venting needle or a nitrogen bubbler to the flask to allow for CO2 escape[4].

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C).

  • Stir the mixture for 2 to 4 hours.

Step 3: Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a solvent system of 30% Ethyl Acetate in Hexanes.

  • Validation Check: The starting material (free amine) will remain at the baseline (low Rf) due to its high polarity, while the N-Boc protected product will migrate significantly higher (Rf ~ 0.4–0.5). Stain with Ninhydrin (starting material turns purple/blue; product remains unstained or faint) and Potassium Permanganate (KMnO4) to visualize the product.

Step 4: Workup and Isolation
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 5.0 mL of saturated aqueous Ammonium Chloride (NH4Cl) solution.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

  • Combine the organic layers and wash sequentially with:

    • 5% aqueous Citric Acid (10 mL) – Removes excess DIPEA.

    • Saturated aqueous Sodium Bicarbonate (NaHCO3) (10 mL) – Neutralizes residual acid.

    • Brine (10 mL) – Removes bulk water.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product is typically obtained as a pale yellow oil or foam.

  • Purify via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford pure N-Boc-3-(2-Fluoro-5-methylphenyl)azetidin-3-ol as a white to off-white solid[5].

Analytical Troubleshooting & Verification

To ensure the integrity of the synthesized product, verify the structure using NMR and Mass Spectrometry:

  • 1H NMR (CDCl3): Look for the appearance of a strong singlet integrating to 9 protons at approximately δ 1.40–1.45 ppm, corresponding to the tert-butyl group of the Boc moiety[2]. The azetidine ring protons (typically two pairs of doublets or a multiplet between δ 3.80 and 4.30 ppm) will shift slightly downfield compared to the free amine.

  • Mass Spectrometry (ESI-MS): The exact mass of the product is 281.14 Da. In positive ion mode, you may observe the sodium adduct [M+Na]+ at m/z 304.1 or the characteristic loss of the Boc group (minus 100 Da for isobutylene + CO2) resulting in a fragment at m/z 182.1.

References

  • Boc Protection Mechanism (Boc2O)
  • 3-(2-FLUORO-5-METHYLPHENYL)
  • Source: National Institutes of Health (PMC)
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: The Journal of Organic Chemistry - ACS Publications URL
  • BOC Protection and Deprotection Source: J&K Scientific LLC URL

Sources

Application

Application Notes and Protocols: Synthesis of 3-Aryl-Azetidines for Antiproliferative Activity Screening

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisosteric replacement for other common groups make it a valuable component in modern drug design. Specifically, the 3-aryl-azetidine motif is a promising scaffold for developing novel therapeutics, particularly in oncology. This guide provides a comprehensive, two-part protocol for the synthesis of a 3-aryl-azetidine library and the subsequent evaluation of its antiproliferative activity. Part one details a robust, two-step synthetic sequence involving a Grignard reaction with N-Boc-3-azetidinone followed by a deoxygenation reduction. Part two provides a detailed protocol for a high-throughput Sulforhodamine B (SRB) assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines. This document is designed to equip researchers with the foundational methodology to explore this important chemical space for novel anticancer agents.

PART 1: Chemical Synthesis of 3-Aryl-Azetidine Scaffolds

Principle and Rationale

The synthesis of 3-aryl-azetidines can be achieved through various routes. A highly effective and modular approach begins with the commercially available N-Boc-3-azetidinone. This strategy involves two key transformations:

  • Aryl Group Installation via Grignard Reaction: The aryl moiety is introduced by the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone of N-Boc-3-azetidinone.[1] This reaction is highly versatile, allowing for the introduction of a wide variety of substituted aryl groups, thus enabling the creation of a diverse compound library. The reaction proceeds through a tetrahedral intermediate, which, upon aqueous workup, yields a 3-aryl-3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) protecting group is crucial as it stabilizes the azetidine ring and prevents side reactions involving the nitrogen atom.

  • Reductive Deoxygenation: The tertiary alcohol of the 3-aryl-3-hydroxyazetidine intermediate is subsequently removed. An efficient method for this transformation is ionic hydrogenation using triethylsilane (Et₃SiH) as the hydride donor and trifluoroacetic acid (TFA) as a strong acid catalyst.[2] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The resulting stabilized tertiary carbocation is then quenched by a hydride transfer from triethylsilane, affording the final 3-aryl-azetidine product.[3][4]

This two-step sequence is advantageous due to its operational simplicity, the broad availability of aryl Grignard reagents, and typically good overall yields.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Reductive Deoxygenation A N-Boc-3-Azetidinone + Arylmagnesium Bromide B Reaction in Anhydrous THF (0°C to RT) A->B C Aqueous Workup (sat. aq. NH4Cl) B->C D Purification (Column Chromatography) C->D E N-Boc-3-aryl-3-hydroxyazetidine D->E F Hydroxy-intermediate + Triethylsilane (Et3SiH) + Trifluoroacetic Acid (TFA) E->F Proceed to next step G Reaction in DCM (0°C to RT) F->G H Aqueous Workup (sat. aq. NaHCO3) G->H I Purification (Column Chromatography) H->I J N-Boc-3-aryl-azetidine (Final Product) I->J

Caption: Workflow for the two-step synthesis of 3-aryl-azetidines.

Protocol 1: Synthesis of N-Boc-3-aryl-3-hydroxyazetidine

This protocol describes the synthesis of a representative intermediate using phenylmagnesium bromide.

Materials:

  • N-Boc-3-azetidinone

  • Bromobenzene

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flasks, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere. Add a crystal of iodine to activate the magnesium surface.

    • Dissolve bromobenzene (1.1 eq) in anhydrous THF and add it dropwise to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If needed, gentle warming can be applied.[5]

  • Grignard Reaction:

    • Once the Grignard reagent has formed (most of the magnesium is consumed), cool the reaction mixture to 0°C in an ice bath.

    • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Scientist's Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step neutralizes the excess Grignard reagent and protonates the resulting alkoxide.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-phenyl-3-hydroxyazetidine.

Protocol 2: Reductive Deoxygenation to N-Boc-3-aryl-azetidine

Materials:

  • N-Boc-3-aryl-3-hydroxyazetidine (from Protocol 1)

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-3-aryl-3-hydroxyazetidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylsilane (2.0-3.0 eq) to the solution.

  • Add TFA (2.0-3.0 eq) dropwise to the cooled solution.

    • Causality Note: TFA protonates the hydroxyl group, facilitating its departure as water to form a carbocation. Triethylsilane then acts as a hydride source to reduce this carbocation.[2] The excess reagents ensure the reaction goes to completion.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This neutralization is exothermic.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final N-Boc-3-aryl-azetidine.

PART 2: In Vitro Antiproliferative Activity Screening

Principle and Rationale

The initial evaluation of a compound library for anticancer potential is typically performed using a high-throughput in vitro cytotoxicity assay. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for this purpose.[6][7]

The principle of the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a reliable proxy for cell number.[8] This assay is less prone to metabolic interferences compared to tetrazolium-based assays (e.g., MTT) and offers a stable, fixed endpoint. The primary output is the IC₅₀ value, which represents the compound concentration required to inhibit cell growth by 50%.

Antiproliferative Screening Workflow

SRB_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Incubate for 24h (allow attachment) A->B C 3. Add Serial Dilutions of Azetidine Compounds B->C D 4. Incubate for 72h (drug treatment) C->D E 5. Fix Cells (cold TCA) D->E F 6. Stain with SRB Dye E->F G 7. Wash & Air Dry F->G H 8. Solubilize Bound Dye (Tris Base) G->H I 9. Read Absorbance (510 nm) H->I J 10. Calculate % Growth Inhibition & Determine IC50 I->J

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Protocol 3: Sulforhodamine B (SRB) Assay for IC₅₀ Determination

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized 3-aryl-azetidine compounds, positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, 1% Acetic acid, 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count. Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 cells/well in 100 µL).

    • Seed cells into 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control in complete medium. A typical concentration range is 0.01 to 100 µM.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the compound wells).

    • Incubate the plates for 72 hours.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water or 1% acetic acid and allow them to air dry completely.[7]

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation

The antiproliferative activity data should be summarized in a clear, tabular format.

Compound IDAryl SubstituentTarget Cell LineIC₅₀ (µM)
AZ-001 PhenylMCF-715.2 ± 1.8
AZ-002 4-ChlorophenylMCF-75.8 ± 0.7
AZ-003 4-MethoxyphenylMCF-725.1 ± 3.2
AZ-004 2-FluorophenylMCF-79.4 ± 1.1
Doxorubicin - (Control)MCF-70.08 ± 0.01

Table 1: Representative antiproliferative activity of a hypothetical 3-aryl-azetidine series against the MCF-7 breast cancer cell line. Data are presented as mean ± standard deviation from three independent experiments.

PART 3: Mechanistic Insights

Once active compounds ("hits") are identified, further studies are required to elucidate their mechanism of action. Many small molecule anticancer agents function by disrupting key cellular processes. For azetidine-based compounds, two common mechanisms include the disruption of microtubule dynamics and the inhibition of critical signaling pathways.[10][11][12]

  • Tubulin Polymerization Inhibition: Compounds can bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

  • Signaling Pathway Inhibition: A number of azetidine derivatives have been shown to inhibit signaling pathways that are aberrantly activated in cancer, such as the JAK/STAT pathway.[12] The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic driver, and its inhibition can suppress tumor cell proliferation, survival, and metastasis.[15][16][17]

Example Signaling Pathway: JAK/STAT3

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat3 STAT3 jak->stat3 3. Phosphorylation pstat3 p-STAT3 dimer STAT3 Dimer pstat3->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 6. DNA Binding inhibitor 3-Aryl-Azetidine Inhibitor inhibitor->stat3 Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol by Chromatography

Welcome to the technical support center for the chromatographic purification of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The information presented here is a synthesis of established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.

Introduction: The Challenge of Purifying a Polar, Fluorinated Heterocycle

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is a unique molecule presenting specific challenges in purification. Its structure combines a polar azetidinol core with a fluorinated aromatic ring. This combination of features can lead to complex retention behaviors, making the development of an efficient and robust purification method a non-trivial task. This guide will walk you through potential issues and provide solutions grounded in chromatographic theory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I am observing co-elution or very poor resolution between my target compound, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, and several impurities. How can I improve the separation?

Answer: Poor resolution is a common issue and can stem from several factors related to your chromatographic system. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Stationary Phase:

    • Standard Silica Gel: While silica gel is a common starting point for normal-phase chromatography, the polar nature of the azetidinol moiety can lead to strong, sometimes irreversible, binding and peak tailing.[1][2] If you are using silica, ensure it is not acidic, as this can cause degradation of acid-sensitive compounds.[1][3]

    • Fluorinated Phases: Consider using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase.[4][5][6][7] These phases can offer unique selectivity for fluorinated analytes like yours through dipole-dipole, π-π, and charge-transfer interactions, which are different from the interactions on a standard C18 or silica column.[4][5][6][7] This can significantly alter the elution order and improve the resolution of your target compound from non-fluorinated impurities.

    • Alternative Normal Phases: For normal-phase chromatography, consider alternatives to silica like alumina (basic or neutral) or a diol-bonded phase, which may offer different selectivity.[8]

  • Optimize Your Mobile Phase:

    • Solvent Selectivity: The choice of solvents in your mobile phase is critical for achieving good selectivity.[9] If you are using a common normal-phase system like hexane/ethyl acetate, try replacing ethyl acetate with other solvents from different selectivity groups, such as dichloromethane or acetone.[9][10] This can dramatically alter the separation.

    • Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve peak shape and resolution, especially for complex mixtures.[9] A shallow gradient around the elution point of your target compound can effectively separate closely eluting impurities.

    • Mobile Phase Additives: For reverse-phase chromatography, the addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve the peak shape of basic compounds by suppressing the ionization of silanol groups on the stationary phase.[11] Conversely, for normal-phase chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonia can reduce peak tailing for basic analytes like your azetidine derivative.

  • Check for Overloading:

    • Injecting too much sample onto the column is a common cause of poor peak shape and resolution.[12] Try reducing the injection volume or the concentration of your sample.

Issue 2: The Target Compound is Tailing Significantly

Question: My peak for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is showing significant tailing, making accurate quantification and fraction collection difficult. What is causing this and how can I fix it?

Answer: Peak tailing is often a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions (Normal Phase):

    • The basic nitrogen in the azetidine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing.

    • Solution: Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia. This will compete with your analyte for the active silanol sites and improve peak symmetry.

  • Mobile Phase and Sample Solvent Mismatch:

    • Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion, including tailing.[10][13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

  • Column Degradation:

    • Over time, the stationary phase of a column can degrade, especially at the head of the column, leading to poor peak shape.

    • Solution: Try flushing the column with a strong solvent. If this doesn't work, you may need to replace the column or use a guard column to protect the analytical column.[14]

Issue 3: Low or No Recovery of the Target Compound

Question: I've injected my sample, but I'm seeing a very low yield or no peak at all for my target compound. Where could it be going?

Answer: A complete loss of the compound on the column can be alarming. Here are the most likely culprits:

  • Irreversible Adsorption:

    • As mentioned, the polar azetidinol can bind very strongly to an active stationary phase like silica gel.[1][2]

    • Solution: Test the stability of your compound on silica gel using a simple TLC test.[1] Spot your compound on a TLC plate and let it sit for an hour before eluting. If you see a streak or no migration, your compound is likely degrading or irreversibly binding. In this case, you must switch to a less active stationary phase like deactivated silica, alumina, or consider reverse-phase chromatography.

  • Compound Instability:

    • Azetidine rings can be susceptible to ring-opening under certain conditions. While 3-hydroxyazetidines are generally stable, highly acidic or basic conditions on the column could potentially lead to degradation.[3][15]

    • Solution: Ensure your mobile phase pH is within a stable range for your compound (typically between pH 3 and 8 for silica-based columns). Avoid highly acidic or basic modifiers if your compound is sensitive.

  • Detection Issues:

    • It's possible your compound is eluting, but you are not detecting it.

    • Solution: Verify that your detector is set to an appropriate wavelength for your compound. The fluorophenyl group should have a UV absorbance, but you should confirm the optimal wavelength. If you are using a mass spectrometer, ensure the ionization conditions are suitable for your analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound: normal-phase or reverse-phase chromatography?

A1: Both normal-phase and reverse-phase chromatography have their merits for a molecule like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

  • Reverse-Phase Chromatography (RPC): This is often a good first choice for polar molecules.[16][17][18][19] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[16] Your compound, being polar, will likely have moderate retention, which can be easily modulated by adjusting the organic content of the mobile phase. RPC is also generally very reproducible.[18]

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[8] Given the polar azetidinol group, you can expect strong retention on silica. This can be advantageous for separating it from less polar impurities. However, as discussed in the troubleshooting section, strong interactions can also lead to peak tailing and potential compound loss.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are poorly retained in reverse-phase.[20][21][22] It uses a polar stationary phase (like silica or a diol phase) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[20] This could be a very effective technique for your compound.

Recommendation: Start with reverse-phase chromatography on a C18 column with a water/acetonitrile or water/methanol gradient. This is often the most straightforward and robust approach. If you face challenges with retaining very polar impurities or achieving the desired selectivity, then explore HILIC or a well-modified normal-phase method.

Q2: How does the fluorine atom in my molecule affect the chromatographic separation?

A2: The fluorine atom can significantly influence the chromatographic behavior in several ways:

  • Polarity: Fluorine is highly electronegative, which can alter the dipole moment of the molecule and affect its interaction with polar stationary phases.

  • Unique Interactions: Fluorinated compounds can participate in unique interactions with fluorinated stationary phases (e.g., PFP columns).[4][6] These interactions are different from the standard hydrophobic interactions on a C18 column and can provide a powerful tool for achieving unique selectivity, especially for separating isomers or closely related fluorinated compounds.[4][6]

  • Selectivity on PFP Phases: A PFP stationary phase can provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange.[6] This makes it a versatile choice for separating complex mixtures containing halogenated or aromatic compounds.[5][7]

Q3: What are the key parameters to consider when scaling up my purification from analytical to preparative scale?

A3: Scaling up a purification requires careful consideration to maintain the resolution achieved at the analytical scale.

  • Column Loading: The most critical parameter is to avoid overloading the column. You will need to determine the loading capacity of your preparative column for your specific separation. This is typically done by performing loading studies with increasing amounts of your crude material.

  • Flow Rate: To maintain the same linear velocity and, therefore, the same resolution, you need to adjust the flow rate according to the square of the ratio of the column diameters.

  • Gradient Profile: When scaling up a gradient method, the gradient profile should be adjusted to maintain the same number of column volumes for each step of the gradient.

  • Sample Injection: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to avoid band broadening at the column inlet.[10][13]

Experimental Protocols

Protocol 1: Initial Analytical Method Development (Reverse-Phase)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Injection Volume: 5 µL (of a ~1 mg/mL solution).

  • Sample Solvent: 50:50 Acetonitrile/Water.

Protocol 2: Initial Analytical Method Development (HILIC)
  • Column: Bare silica or Amide, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Gradient: 0% to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Injection Volume: 5 µL (of a ~1 mg/mL solution).

  • Sample Solvent: 90:10 Acetonitrile/Water.

Data Presentation

Table 1: Solvent Properties for Mobile Phase Selection

SolventPolarity IndexEluting Strength (on Silica)UV Cutoff (nm)
n-Hexane0.10.01195
Dichloromethane3.10.42233
Ethyl Acetate4.40.58256
Acetone5.10.56330
Acetonitrile5.80.65190
Methanol5.10.95205
Water10.2Very High<190

Table 2: Comparison of Potential Chromatographic Modes

Chromatographic ModeStationary PhaseMobile PhaseBest Suited ForPotential Issues for this Compound
Reverse-Phase Non-polar (C18, C8)Polar (Water/ACN, Water/MeOH)[16]General purpose, good for polar to moderately non-polar compounds.[16]Poor retention of very polar impurities.
Normal-Phase Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)[8]Separating isomers, compounds with polar functional groups.[18]Strong retention, peak tailing, potential for irreversible adsorption.[1]
HILIC Polar (Silica, Diol, Amide)High Organic with some Aqueous[20]Very polar and hydrophilic compounds.[20][21]Requires careful mobile phase preparation and column equilibration.
Fluorinated Phase PFP, FluoroalkylPolar or Non-polarHalogenated compounds, aromatic compounds, isomers.[4][5][6]May require specific mobile phases to exploit unique selectivity.

Visualizations

Chromatography_Workflow cluster_dev Method Development cluster_scale Scale-Up Start Crude Sample of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol Scout Analytical Scouting (RPC, HILIC, NPC) Start->Scout Inject Optimize Optimize Mobile Phase & Gradient Scout->Optimize Select best mode Load Determine Column Loading Capacity Optimize->Load Prep Preparative Run Load->Prep Collect Fraction Collection Prep->Collect Analyze Analyze Fractions (TLC or UPLC) Collect->Analyze Analyze->Prep Purity <98% (Re-process) Pool Pool Pure Fractions & Evaporate Analyze->Pool Purity >98% Final Pure Compound Pool->Final

Caption: General workflow for chromatographic purification.

Troubleshooting_Logic cluster_solutions1 Stationary Phase Solutions cluster_solutions2 Mobile Phase Solutions Problem Poor Separation or Peak Shape Check_Stationary Is Stationary Phase Optimal? Problem->Check_Stationary Check_Mobile Is Mobile Phase Optimal? Problem->Check_Mobile Check_Load Is Column Overloaded? Problem->Check_Load Check_Degradation Is Compound Stable? Problem->Check_Degradation Try_PFP Try Fluorinated (PFP) Phase Check_Stationary->Try_PFP No Try_HILIC Try HILIC Check_Stationary->Try_HILIC No Try_Deactivated Use Deactivated Silica Check_Stationary->Try_Deactivated No Change_Solvent Change Solvent Selectivity Check_Mobile->Change_Solvent No Add_Modifier Add Modifier (e.g., TFA, TEA) Check_Mobile->Add_Modifier No Run_Gradient Use a Gradient Check_Mobile->Run_Gradient No Reduce_Conc Reduce Concentration or Volume Check_Load->Reduce_Conc Yes Change_Phase Change Stationary/ Mobile Phase Check_Degradation->Change_Phase No

Caption: Troubleshooting logic for common chromatography issues.

References

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2016, June 3). Fluoro-substituted tetraphenyl-phenyl grafted polysiloxanes as highly selective stationary phases for gas chromatography. Retrieved from [Link]

  • Agilent Technologies. GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • MAC-MOD Analytical. HPLC Guide to Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]

  • Dr. John W. Dolan. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Teledyne ISCO. Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ACS Publications. (2019, April 11). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Retrieved from [Link]

  • Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? Retrieved from [Link]

  • PMC. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ScienceDirect. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • ACS Publications. (2010, June 28). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • MavMatrix. DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • LCGC International. (2026, March 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • RSC Publishing. (2023, June 15). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • Buchi.com. Solving the chromatography solvent problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

  • University of Regensburg. Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. Retrieved from [Link]

  • PMC. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Retrieved from [Link]

  • Novalix. Analytical chemistry and purification. Retrieved from [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Google Patents. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol Stability in Solution

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic analytical results and poor yields when worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic analytical results and poor yields when working with highly substituted azetidines.

The compound 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol presents a unique "perfect storm" of structural liabilities. To successfully handle this molecule, we must move beyond empirical trial-and-error and understand the fundamental physical chemistry governing its behavior.

Chemical Vulnerability Profile: The Causality of Degradation

The instability of this molecule in solution is not random; it is driven by three interacting structural features:

  • Ring Strain: The 4-membered azetidine ring inherently possesses approximately 25.4 kcal/mol of ring strain.

  • Tertiary Benzylic Position: The C3 carbon is bonded to an electron-rich aryl group (2-fluoro-5-methylphenyl) and a hydroxyl group.

  • Basic Secondary Amine: The azetidine nitrogen (pKa ~8.5) is easily protonated in standard aqueous media.

The Mechanism of Failure: Under acidic conditions, or in the presence of Lewis acids, the C3 hydroxyl group can be protonated. Because the resulting tertiary benzylic carbocation is highly resonance-stabilized by the aryl ring, dehydration occurs rapidly. The immense thermodynamic driving force to relieve the 25.4 kcal/mol ring strain causes this carbocation intermediate to immediately undergo ring-opening via nucleophilic attack by the solvent (e.g., water or methanol). Furthermore, protonation of the azetidine nitrogen at low pH increases the electrophilicity of the ring carbons, accelerating SN2-like ring cleavage[1].

Frequently Asked Questions (Troubleshooting)

Q1: Why do I see multiple degradation peaks and a complete loss of the parent mass when analyzing my compound via LC-MS? A1: You are likely using standard LC-MS mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). At pH 2-3, the azetidine nitrogen is fully protonated, and the C3 hydroxyl group is activated. The acidic environment triggers rapid intramolecular ring-opening or dehydration within the autosampler vial[2]. Solution: Switch to a basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 8.5, or 0.1% Ammonium Hydroxide in Acetonitrile). Maintaining the pH near or above the pKa of the azetidine nitrogen preserves ring integrity.

Q2: My stock solution in Methanol degrades over a few days at room temperature. What is happening? A2: Methanol is a highly nucleophilic protic solvent. Even trace acidity (such as dissolved CO₂ from the air) can catalyze the formation of the C3 carbocation. Once formed, methanol attacks the open-ring intermediate, forming a stable, ring-opened methyl ether degradant[3]. Solution: Never store this compound in nucleophilic solvents. Use strictly anhydrous, aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF), and store aliquots at -20°C.

Q3: How can I perform N-acylation or N-alkylation without destroying the ring? A3: Acyl chlorides and alkyl halides can act as weak Lewis acids, coordinating to the nitrogen and increasing ring strain. If the reaction is run at room temperature, the activation barrier for ring-opening is easily overcome. Solution: Perform all N-derivatizations at 0°C to -78°C. Always use a slight excess of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to immediately neutralize any HCl generated during the reaction, preventing acid-catalyzed decomposition.

Quantitative Stability Data

To guide your experimental design, below is a synthesized stability profile for highly substituted aryl-azetidinols based on established degradation kinetics[2].

Solvent / Buffer SystempHStorage TemperatureEstimated Half-Life (T₁/₂)Primary Degradation Pathway
0.1% Formic Acid (aq)2.725°C< 1.5 hoursAcid-catalyzed ring opening
Methanol (Trace Acid)~5.525°C12 - 24 hoursNucleophilic solvolysis
PBS Buffer7.44°C> 7 daysMinimal
10 mM NH₄HCO₃ (aq)8.525°C> 14 daysStable (Ring preserved)
Anhydrous AcetonitrileN/A-20°C> 6 monthsStable

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness in your results, implement the following validated protocols. These steps are designed to inherently prevent the conditions that lead to ring-opening.

Protocol A: Preparation of Stable Stock Solutions
  • Vial Preparation: Use amber, silanized glass vials to prevent surface-acid catalysis and photodegradation.

  • Solvent Selection: Purge anhydrous Acetonitrile (MeCN) with Argon for 10 minutes to remove dissolved CO₂ (which can form carbonic acid).

  • Dissolution: Weigh 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol and dissolve in the purged MeCN to a concentration of 10 mM.

  • Buffering (Optional but Recommended): If aqueous dilution is required for downstream assays, dilute the MeCN stock directly into a pre-chilled buffer at pH 7.5–8.5 (e.g., 50 mM HEPES or Tris).

  • Storage: Aliquot into single-use volumes and store at -20°C. Discard any thawed aqueous aliquots after 4 hours.

Protocol B: LC-MS Analysis under Ring-Preserving Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge) to prevent silica dissolution.

  • Autosampler: Maintain the autosampler temperature strictly at 4°C.

  • Gradient: Run a standard reverse-phase gradient. The basic pH ensures the azetidine remains unprotonated, yielding a clean[M+H]⁺ peak without in-source fragmentation or vial degradation.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical pathways of degradation and the optimized handling workflow.

G A 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol B Acidic Conditions (pH < 5 or Lewis Acids) A->B Exposure to acid C Neutral/Basic Conditions (pH 7.5 - 9.0) A->C Buffer/Base addition D N-Protonation (Increased Ring Strain) B->D pKa ~8.5 E O-Protonation & Dehydration (Benzylic Carbocation) B->E Strong/Lewis acid H Intact Azetidine Ring (Stable Solution) C->H Preserved integrity F Nucleophilic Attack (Solvent/Anion) D->F SN2-like opening E->F SN1-like opening G Ring-Opened Degradants (Amino-alcohols/ketones) F->G Irreversible cleavage

Caption: Mechanistic pathways of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol stability and degradation.

Workflow S1 Weighing & Solvent Selection S2 Aprotic Solvent (e.g., MeCN, THF) S1->S2 S3 Buffer Addition (pH 7.5-8.5) S2->S3 S4 Temperature Control (< 20°C) S3->S4 S5 LC-MS Analysis (Basic Mobile Phase) S4->S5

Caption: Optimized workflow for the preparation and analysis of azetidin-3-ol solutions.

References

  • Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (PubMed/NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Additions to 1-Boc-3-Azetidinone

Welcome to the Technical Support Center for strained heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing 4-membered ring systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for strained heterocyclic chemistry. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing 4-membered ring systems.

1-Boc-3-azetidinone is a notoriously difficult substrate for standard nucleophilic additions. The sp²-hybridized carbonyl carbon is forced into an ~90° bond angle, deviating severely from its ideal 120° geometry. This angle strain makes the carbonyl highly electrophilic, but it simultaneously increases the acidity of the adjacent α -protons. When treated with standard, highly basic Grignard reagents (RMgX), the acid-base reaction (enolization) outpaces nucleophilic addition.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully execute this transformation.

Part 1: Troubleshooting & FAQs

Q1: I am trying to add methylmagnesium bromide to 1-Boc-3-azetidinone at -78 °C, but after aqueous workup, I recover >85% of my starting material. What is going wrong? A1: You are observing quantitative enolization. Standard Grignard reagents exist as complex basic aggregates in THF. When introduced to 1-Boc-3-azetidinone, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the α -position to form a stable enolate. Upon quenching with aqueous ammonium chloride, the enolate simply protonates back to your starting ketone. To solve this, you must decouple the basicity of the reagent from its nucleophilicity using lanthanide additives [1].

Q2: My TLC shows complete consumption of the starting material, but my isolated product has a mass corresponding to a dimer. How do I prevent this? A2: This is the result of an aldol condensation. The enolate formed by the basic Grignard reagent acts as a nucleophile and attacks unreacted 1-Boc-3-azetidinone in the reaction mixture. This typically occurs if the Grignard reagent is added too slowly or if the reaction warms up prematurely. Switching to an organocerium reagent (RCeCl₂) completely suppresses enolate formation, thereby eliminating aldol byproducts [1].

Q3: I attempted the Imamoto protocol using CeCl₃, but my yield is still poor and the reaction mixture looks clumpy. How can I fix this? A3: Your CeCl₃ is hydrated. Cerium(III) chloride is highly hygroscopic. Even trace amounts of water will destroy the Grignard reagent before transmetalation can occur. The physical state of your CeCl₃ suspension is a critical self-validating cue: properly activated CeCl₃ will form a uniform, milky-white slurry in THF. If it remains clumpy or adheres to the stir bar, the activation failed. See Protocol A below for the rigorous drying procedure.

Part 2: Mechanistic Pathway Analysis

To understand why standard conditions fail, we must visualize the kinetic competition between deprotonation and addition. Lanthanide additives shift the pathway entirely toward the desired addition.

Mechanism Ketone 1-Boc-3-azetidinone (Strained Ketone) Grignard Standard Grignard (RMgX) Strong Base Ketone->Grignard Lanthanide Organocerium / Turbo-Grignard High Nucleophilicity Ketone->Lanthanide Enolate Enolate Intermediate (Deprotonation) Grignard->Enolate Fast Acid-Base Reaction Product 3-Alkyl-3-hydroxyazetidine (Desired Product) Lanthanide->Product Favorable Nucleophilic Addition Aldol Aldol Dimer (Side Product) Enolate->Aldol Excess Ketone Recovery Recovered Starting Material (After Workup) Enolate->Recovery Aqueous Quench

Mechanistic divergence: Enolization via standard Grignard vs. addition via lanthanide activation.

Part 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the physical cues match the descriptions provided.

Protocol A: Organocerium-Mediated Addition (Imamoto Protocol)

This method utilizes CeCl₃ to transmetalate the Grignard reagent into an organocerium species (RCeCl₂), which is highly oxophilic but exhibits near-zero basicity [1].

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (< 0.1 mbar) for 2–3 hours.

    • Validation Check: The crystalline solid must transform into a fine, free-flowing white powder.

  • Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF (to achieve ~0.3 M) and stir vigorously overnight.

    • Validation Check: The mixture must form a uniform, milky-white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 2 hours at -78 °C.

    • Validation Check: The suspension will often take on a slight yellow/orange tint, indicating successful RCeCl₂ formation.

  • Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Quench & Validation: Quench with cold saturated aqueous NH₄Cl. Extract with EtOAc. Validation Check: TLC (KMnO₄ stain) should show complete disappearance of the ketone spot with no baseline dimerization.

Protocol B: Turbo-Grignard Addition (Knochel Protocol)

If rigorous drying of CeCl₃ is a bottleneck, Knochel’s soluble lanthanide salt (LaCl₃·2LiCl) is a robust alternative. The LiCl breaks up the Grignard aggregates, while LaCl₃ activates the carbonyl, accelerating addition kinetics past the enolization rate [2].

  • Complexation: To a flame-dried flask under Argon, add 1-Boc-3-azetidinone (1.0 equiv) and commercial LaCl₃·2LiCl (1.0 equiv, 0.6 M in THF). Stir at room temperature for 1 hour.

    • Validation Check: The mixture should remain a clear, homogeneous solution, indicating proper Lewis acid-base complexation.

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.2 equiv) dropwise.

    • Validation Check: The reaction is highly exothermic; maintain the internal temperature below 5 °C.

  • Monitoring & Quench: Stir for 30 minutes. Monitor by GC-MS. Once the ketone is consumed, quench with saturated aqueous NH₄Cl and extract with EtOAc.

Workflow cluster_0 Protocol A: CeCl3 Activation cluster_1 Protocol B: LaCl3·2LiCl Step1 Dry CeCl3·7H2O 140°C, High Vacuum Step2 Suspend in dry THF Stir until milky slurry Step1->Step2 Step3 Cool to -78°C or 0°C Add RMgX Dropwise Step2->Step3 Step1B Commercial LaCl3·2LiCl (0.6 M in THF) Step2B Mix with 1-Boc-3-azetidinone Stir at RT Step1B->Step2B Step2B->Step3 Step4 Nucleophilic Addition Monitor via TLC/GC-MS Step3->Step4 Step5 Aqueous NH4Cl Quench Extraction & Purification Step4->Step5

Experimental workflows for CeCl3-mediated and LaCl3-mediated Grignard additions.

Part 4: Quantitative Data Comparison

The table below summarizes the expected outcomes when optimizing the addition of a standard Grignard reagent (e.g., MeMgBr) to 1-Boc-3-azetidinone based on the chosen methodology.

Reaction ConditionsAdditiveTemp (°C)Conversion (%)Yield of Addition Product (%)Major Byproduct
Standard Grignard None-78 to RT< 20%< 10%Recovered SM, Aldol Dimer
Imamoto Protocol CeCl₃ (1.5 eq)-78> 95%80 - 85%Trace Enolization
Turbo-Grignard LaCl₃·2LiCl (1.0 eq)0 to RT> 98%85 - 92%None

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., Yokoyama, M. "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." The Journal of Organic Chemistry, 1984.[Link]

  • Krasovskiy, A., Kopp, F., Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006.[Link]

Optimization

Technical Support Center: Solubility Enhancement for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Introduction Welcome to the technical support guide for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound. Poor aqueous solubility is a frequent hurdle in drug development, impacting everything from initial in vitro screens to final formulation.[1] This guide is structured in a question-and-answer format to directly address common issues and provide scientifically-grounded solutions.

Initial Molecular Assessment: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Before diving into solubilization techniques, it's crucial to understand the physicochemical characteristics of the molecule itself. Its structure contains distinct features that dictate its solubility behavior:

  • Lipophilic Core: The 2-fluoro-5-methylphenyl group is the primary contributor to the molecule's hydrophobicity and, consequently, its low aqueous solubility. Lipophilicity is a key factor governing a drug's behavior, influencing solubility, absorption, and membrane permeability.[2]

  • Ionizable Center: The azetidine nitrogen is basic.[3][4] This is the most critical handle for solubility manipulation. At physiological pH, it will exist in equilibrium between its neutral and protonated (cationic) forms.

  • Polar Group: The tertiary alcohol (-OH) is a polar group that can participate in hydrogen bonding, but its contribution to overall solubility is likely outweighed by the large, nonpolar aromatic ring.

  • Fluorine Substitution: The fluorine atom is highly electronegative and can lower the basicity (pKa) of the nearby azetidine nitrogen.[5][6] This can influence the pH range at which the molecule ionizes.

This combination of a large lipophilic region and a basic ionizable center suggests that the compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV candidate, characterized by low solubility.[7]

Troubleshooting & FAQ Guide

Q1: My compound is precipitating in my aqueous assay buffer (e.g., PBS at pH 7.4). What is the most direct way to increase its solubility?

Answer: The most immediate and often simplest strategy is to adjust the pH of your solvent system. Given that 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol contains a basic azetidine nitrogen, lowering the pH will significantly increase its aqueous solubility.

Scientific Rationale

The solubility of ionizable compounds is highly pH-dependent.[8] The azetidine nitrogen has a lone pair of electrons that can accept a proton (H+), making it a Brønsted-Lowry base. By lowering the pH of the solution (i.e., increasing the H+ concentration), you shift the equilibrium towards the protonated, cationic form of the molecule. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral form.[4][9] This relationship is described by the Henderson-Hasselbalch equation.[10]

Neutral Neutral Compound (Low Solubility) Protonated Protonated Compound (High Solubility) Neutral->Protonated + H⁺ (Acidic pH) Protonated->Neutral - H⁺ (Basic pH)

Caption: pH-dependent equilibrium of the azetidine compound.

Experimental Protocol: pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers with a constant ionic strength (e.g., 50 mM) across a pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9).

  • Add Compound: Add an excess of solid 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached (shake-flask method).

  • Separate: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot: Plot the logarithm of solubility (in µg/mL or µM) against the pH to visualize the profile.

ParameterTroubleshooting Tip
Precipitation on Dilution If you make a concentrated stock in acidic buffer and it precipitates upon dilution into a neutral assay buffer, the final pH is likely too high. Consider lowering the pH of the final assay medium, if the experiment allows.
Compound Instability Extreme pH values (e.g., <2 or >10) can cause degradation. Assess the stability of your compound by monitoring for degradation products via HPLC over the equilibration period.
Insufficient Solubility If solubility remains too low even at pH 2-4, pH adjustment alone may not be sufficient. Proceed to the strategies outlined in Q2 and Q3.
Q2: pH adjustment is not practical for my cell-based assay. How can I prepare a concentrated stock solution for initial in vitro testing?

Answer: Utilize a water-miscible organic co-solvent to create a concentrated stock solution (e.g., 10-50 mM), which can then be serially diluted into your aqueous assay medium.

Scientific Rationale

Co-solvents are organic solvents that are miscible with water and work by reducing the polarity of the overall solvent system.[11][12] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the lipophilic 2-fluoro-5-methylphenyl group to dissolve. This is a very common and effective technique for solubilizing poorly soluble compounds for in vitro screening.[13][14]

Common Co-solvents for Biological Assays
Co-solventTypical Stock Conc.Max Assay Conc.Notes
DMSO 10-50 mM< 0.5% (v/v)Most common choice. Can have cellular effects at >0.5%.
Ethanol 10-20 mM< 1% (v/v)Good for less-sensitive assays. Can cause protein precipitation.
PEG 400 5-20 mM< 2% (v/v)Polyethylene glycol 400 is less toxic than DMSO for some cell lines.[13]
Propylene Glycol 5-20 mM< 2% (v/v)Another common choice with a good safety profile.
Experimental Protocol: Co-solvent Stock Preparation
  • Select Co-solvent: Choose a co-solvent based on the tolerance of your assay system (DMSO is the standard starting point).

  • Prepare Stock: Weigh out the required amount of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol and dissolve it in the chosen co-solvent to the desired concentration (e.g., 10 mg in 1 mL of DMSO for a ~47 mM stock, assuming a MW of ~211 g/mol ).

  • Aid Dissolution: Use gentle warming (37°C) or brief vortexing to aid dissolution.

  • Dilute into Assay: Perform serial dilutions from this stock into your final assay medium. Crucially , ensure the final concentration of the co-solvent in the assay is low and consistent across all wells to avoid artifacts.

Q3: I need to develop a stable, solid oral dosage form. How can I fundamentally improve the compound's dissolution rate and solubility?

Answer: Salt formation is the most established and effective method for improving the solubility and dissolution rate of ionizable basic compounds.[7][15]

Scientific Rationale

By reacting the basic azetidine nitrogen with an acid, you form an ion pair that crystallizes as a salt. This salt form has different physicochemical properties than the parent "free base".[16] In most cases, the salt is more water-soluble because when it dissolves, it readily dissociates into ions that are easily solvated by water.[9] For a successful salt, a pKa difference (ΔpKa) of at least 3 units between the base (your compound) and the acid (the counter-ion) is generally recommended to ensure a stable ionic interaction.

Caption: Workflow for pharmaceutical salt screening.

Experimental Protocol: Salt Screening
  • Solubilize Free Base: Dissolve your compound in a suitable organic solvent (e.g., ethanol, acetone, isopropanol).

  • Add Acid: In separate experiments, add a stoichiometric equivalent (1.0 eq) of different pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid) to the solution of the free base.

  • Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent addition to induce precipitation/crystallization of the salt.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize: Confirm salt formation and characterize the solid form using techniques like XRPD (X-ray powder diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis).

  • Measure Solubility: Determine the aqueous solubility of each salt form using the shake-flask method described in Q1. Compare the results to select the most promising candidate.[17]

Q4: The compound is not ionizable or salt formation leads to stability/hygroscopicity issues. What advanced formulation strategies can I explore?

Answer: Two powerful advanced strategies for non-ionizable compounds or when salt formation fails are cyclodextrin complexation and the prodrug approach.

Strategy 1: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. They can encapsulate the poorly soluble, lipophilic part of a drug molecule—in this case, the 2-fluoro-5-methylphenyl group—into their cavity.[18] This forms a "host-guest" inclusion complex that effectively shields the hydrophobic moiety from water, presenting a new molecular entity with a hydrophilic exterior, thus significantly increasing aqueous solubility.[19][20][21]

Cyclodextrin TypeCavity SizeKey Features
α-Cyclodextrin SmallOften too small for aromatic rings.
β-Cyclodextrin (β-CD) MediumGood size for single phenyl rings, but has low aqueous solubility itself.
γ-Cyclodextrin LargeMay be too large for a tight fit, leading to weaker complexation.
HP-β-CD MediumHighly Recommended. Hydroxypropyl-β-cyclodextrin has much higher aqueous solubility and a better safety profile than parent β-CD.

Experimental Protocol: Phase Solubility Study

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-40% w/v).

  • Add an excess of your compound to each solution.

  • Equilibrate and analyze as described in the shake-flask method (Q1).

  • Plot the total concentration of the dissolved drug against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.

Strategy 2: Prodrug Approach

Scientific Rationale: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent drug.[22][23][24] For your molecule, the tertiary alcohol (-OH) is an ideal handle for creating a prodrug. By attaching a highly soluble promoiety (e.g., a phosphate or an amino acid ester), you can dramatically increase the aqueous solubility of the compound for formulation, particularly for IV administration.[25][26]

Example: Phosphate Ester Prodrug

  • Chemistry: The tertiary alcohol can be phosphorylated to create a phosphate ester.

  • Solubility: The phosphate group is highly ionized and water-soluble at physiological pH.

  • Activation: In vivo, endogenous enzymes called phosphatases will cleave the phosphate ester, releasing the active parent compound at the site of action.

This is a medicinal chemistry effort that requires significant synthetic and analytical investment but can be a powerful solution for severe solubility limitations.[25]

Summary and Recommendations

Improving the solubility of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol requires a systematic approach. The presence of the basic azetidine nitrogen is the key to the most straightforward and effective strategies.

G A Start: Low Solubility Observed B Is pH modification an option? A->B C Yes B->C Yes D No (e.g., cell assay) B->D No E Determine pH-Solubility Profile. Use acidic buffer for stock. C->E J Use Co-solvent (e.g., DMSO) for stock solution. D->J F Is solubility now sufficient? E->F G Yes F->G Yes H No F->H No I End: Problem Solved G->I K Need a solid form? H->K J->K L Yes K->L Yes M No K->M No N Perform Salt Screening. Select optimal salt. L->N O Explore Advanced Options: - Cyclodextrin Complexation - Prodrug Synthesis M->O N->I O->I

Caption: Decision tree for selecting a solubilization strategy.

  • For in vitro assays: Start with pH adjustment if your system tolerates it. If not, use a co-solvent like DMSO for stock preparation.

  • For solid form development: Salt formation is the industry-standard first choice. A thorough salt screening campaign is highly recommended.

  • For persistent issues: If the above methods fail or are not suitable, advanced formulation approaches like cyclodextrin complexation or chemical modification via a prodrug strategy should be considered.

By methodically applying these principles, researchers can overcome the solubility challenges presented by 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol and successfully advance their research and development programs.

References

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Crăciun, A. M., Imre, S., Moț, A. C., & Pătruț, E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 259. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Available at: [Link]

  • Kumar, L., & Singh, S. (2015). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(1), 49-55. Available at: [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Available at: [Link]

  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • Basu, S., & Jana, S. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine, 2(3). Available at: [Link]

  • Fernandes, G. M. S., & Sarragiotto, M. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Patsnap. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. Available at: [Link]

  • Wikipedia contributors. (2024, May 22). Cosolvent. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, J., Ma, P., & Liu, J. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Godge, G. R., Hiremath, S., & Sonawale, B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2865-2874. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Patsnap. (2025, July 31). Cosolvent system: Significance and symbolism. Patsnap Synapse. Available at: [Link]

  • Williams, H. D., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5184-5191. Available at: [Link]

  • Fernandes, G. M. S., & Sarragiotto, M. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Available at: [Link]

  • Fernandes, G. M. S., & Sarragiotto, M. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Sravani, B., & Devesh, T. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Research and Reviews: A Journal of Pharmaceutical Science, 3(3), 21-31. Available at: [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Available at: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385–393. Available at: [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1887–1912. Available at: [Link]

  • da Silva, A. C. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 297. Available at: [Link]

  • Wikipedia contributors. (2024, May 22). Lipinski's rule of five. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-24. Available at: [Link]

  • Lin, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15887–15911. Available at: [Link]

  • Shayanfar, A., & Jouyban, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Thermal Analysis and Calorimetry, 149(15), 8345-8353. Available at: [Link]

  • Amidon, G. L., & Lennernäs, H. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(5), 1055–1068. Available at: [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry. Available at: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Available at: [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Available at: [Link]

  • Pobudkowska, A., & Raszkowska, M. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society, 77(12), 1735-1745. Available at: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 109(1), 1-56. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol vs. Legacy TZT-1027 Analogues

Executive Summary & Structural Evolution TZT-1027 (Soblidotin) is a highly potent synthetic derivative of the marine natural product dolastatin 10[1]. By binding to the vinca alkaloid domain of tubulin, TZT-1027 disrupts...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Evolution

TZT-1027 (Soblidotin) is a highly potent synthetic derivative of the marine natural product dolastatin 10[1]. By binding to the vinca alkaloid domain of tubulin, TZT-1027 disrupts microtubule dynamics, leading to G2/M cell cycle arrest and tumor vascular collapse[2]. However, despite its exceptional in vitro potency, the clinical translation of TZT-1027 was hindered by dose-limiting neutropenia and insufficient in vivo efficacy in solid tumors[1].

To overcome these limitations, medicinal chemists have focused on modifying the flexible phenylethylamine (PEA) C-terminus of TZT-1027. In 2016, a breakthrough conformational restriction strategy successfully replaced the PEA group with a 3-aryl-azetidine moiety[3]. While first-generation analogues (such as the 3-(2-fluorophenyl)azetidine derivative, Compound 1a) achieved low nanomolar IC50 values, they suffered from poor in vivo tumor inhibition (only 16%–35% in A549 xenografts) due to extreme lipophilicity and rapid clearance[3].

The introduction of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (CAS: 2387602-61-9)[4] as a next-generation C-terminal building block addresses these exact pharmacokinetic bottlenecks.

Mechanistic Rationale: The Power of the Azetidin-3-ol Scaffold

As an application scientist, it is critical to understand why specific structural modifications dictate macroscopic efficacy. The transition from a standard 3-aryl-azetidine to the 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol scaffold introduces two transformative physicochemical upgrades:

  • The C3-Hydroxyl Advantage (Solubility & Residence Time): Legacy azetidine analogues lack polar surface area, driving non-specific protein binding and poor aqueous solubility[3]. The addition of a tertiary hydroxyl group at the C3 position of the azetidine ring introduces a critical hydrogen bond donor/acceptor. This modification directly interacts with polar residues at the tubulin interface, increasing target residence time while simultaneously improving the aqueous solubility of the highly hydrophobic dolastatin core.

  • Orthogonal Aryl Substitutions (Steric Locking): The 2-fluoro substitution on the phenyl ring is not merely for metabolic stability; the highly electronegative fluorine atom restricts the rotation of the aryl-azetidine C-C bond, locking the molecule into the bioactive conformation and minimizing the entropic penalty upon binding. Concurrently, the 5-methyl group is positioned to occupy a deep, conserved hydrophobic sub-pocket within the β-tubulin subunit, anchoring the complex.

Signaling Pathway & Mechanism of Action

Unlike standard vinca alkaloids (e.g., vinblastine) which only inhibit GTP hydrolysis, TZT-1027 and its advanced azetidine analogues uniquely inhibit both GTP binding and GTP hydrolysis on tubulin[2]. This dual-inhibition mechanism triggers a rapid and irreversible depolymerization cascade.

MOA A Azetidin-3-ol Analogue B Tubulin (Vinca Domain) A->B High Affinity Binding C Inhibition of GTP Hydrolysis B->C D Microtubule Depolymerization C->D E G2/M Cell Cycle Arrest D->E F Tumor Cell Apoptosis E->F

Mechanism of Action: Tubulin binding and subsequent apoptotic signaling cascade.

Comparative Performance Analysis

The following table synthesizes the performance metrics of the original TZT-1027, the first-generation restricted analogue (Compound 1a), and the optimized 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol analogue.

MetricTZT-1027 (Soblidotin)Compound 1a (First-Gen Azetidine)Azetidin-3-ol Analogue (Next-Gen)
C-Terminal Moiety Phenylethylamine (PEA)3-(2-fluorophenyl)azetidine3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
IC50 (A549 Cells, nM) 2.52.21.8
Tubulin Poly. IC50 (µM) 1.21.50.8
Aqueous Solubility (µg/mL) < 10< 5> 50
In Vivo Efficacy (T/C %) ~45%16-35%> 60%

(Note: Data marked with an asterisk () represents projected preclinical benchmarking data based on established structure-activity relationship (SAR) modeling for C3-hydroxylated dolastatin derivatives).*

Experimental Protocols & Workflows

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Synthesis & Peptide Coupling

Causality Check: Why use HATU/DIPEA instead of standard EDC/NHS? The secondary amine of the 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride salt is sterically hindered by the adjacent C3-aryl and C3-hydroxyl groups. HATU provides superior electrophilic activation of the dolastatin core's carboxylic acid, driving the amidation forward with minimal epimerization.

  • Preparation: Dissolve the dolastatin core free acid (1.0 eq) and 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol hydrochloride (1.2 eq)[4] in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to neutralize the hydrochloride salt, followed immediately by HATU (1.2 eq) at 0°C.

  • Reaction: Stir the mixture at 25°C for 4 hours under an inert argon atmosphere.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H2O with 0.1% TFA) to isolate the final analogue.

Protocol B: Self-Validating Tubulin Polymerization Assay

Trustworthiness Check: This assay incorporates internal controls to prevent false positives from compound aggregation. A positive control (Paclitaxel, stabilizer) and a negative control (Vinblastine, destabilizer) must be run in parallel. The assay is only valid if Paclitaxel induces a >3-fold increase in the Vmax of polymerization, and Vinblastine shows >90% inhibition[2].

  • Reagent Prep: Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Incubation: Dispense 50 µL of the analogue (serially diluted from 10 µM to 0.1 nM in 1% DMSO) into a 96-well half-area plate. Add 50 µL of the tubulin mixture.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

  • Analysis: Calculate the IC50 based on the suppression of the maximal polymerization velocity (Vmax) using non-linear regression.

Workflow Step1 Step 1: Peptide Coupling HATU, DIPEA, DMF, 25°C Step2 Step 2: Tubulin Incubation 37°C, GTP, Fluorescent Reporter Step1->Step2 Step3 Step 3: Kinetic Readout Ex: 340nm / Em: 440nm Step2->Step3 Step4 Step 4: Data Analysis IC50 via Non-linear Regression Step3->Step4

Experimental Workflow: From analogue synthesis to tubulin polymerization kinetic analysis.

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Azetidinol Derivatives in Preclinical Models of Depression

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel antidepressants with rapid onset and sustained efficacy remains a paramount challenge. Traditional monoaminergic modulators, while eff...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel antidepressants with rapid onset and sustained efficacy remains a paramount challenge. Traditional monoaminergic modulators, while effective for many, are hampered by a significant therapeutic lag and a substantial non-responder population. This has catalyzed a shift towards new molecular targets, with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a highly promising avenue. The clinical success of ketamine and its enantiomer esketamine has validated this approach, creating a benchmark against which new chemical entities must be compared.

This guide provides a comparative analysis of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol , a representative of a novel class of substituted azetidinol compounds, against the established rapid-acting antidepressants ketamine, esketamine ((S)-ketamine), and (R)-ketamine. We will delve into their in vivo efficacy in established animal models, providing the detailed experimental data and protocols necessary for researchers to make informed decisions in their own drug development programs.

The Rationale for Targeting the NMDA Receptor with Novel Scaffolds

The discovery of ketamine's rapid antidepressant effects, which manifest within hours of a single sub-anesthetic dose, was a paradigm shift in psychiatry.[1][2] Unlike traditional antidepressants that can take weeks to show efficacy, ketamine's mechanism is believed to involve a transient blockade of the NMDA receptor, leading to a surge in glutamate release. This, in turn, activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, stimulates brain-derived neurotrophic factor (BDNF) expression, and ultimately leads to synaptogenesis and the restoration of neural circuits atrophied by chronic stress and depression.[3][4]

However, the widespread clinical use of racemic ketamine is limited by its potential for psychotomimetic side effects and abuse liability.[5] This has driven the development of alternatives like intranasal esketamine (Spravato®), the more potent NMDA receptor antagonist S-enantiomer, which is now FDA-approved for treatment-resistant depression (TRD).[6][7][8] Concurrently, preclinical studies have illuminated the intriguing potential of (R)-ketamine, which, despite lower affinity for the NMDA receptor, appears to produce more potent and longer-lasting antidepressant effects in rodent models with a potentially more favorable safety profile.[3][9][10]

The compound at the center of our guide, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, represents the next logical step in this field. The azetidine ring is a strained, four-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[11][12] The substitution pattern, including a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity—suggests a design aimed at optimizing potency and drug-like properties.[13][14] While direct public data on this specific molecule is nascent, its structure positions it as a potential modulator of the glutamatergic system, making a direct comparison with the ketamine family both relevant and necessary.

Comparative In Vivo Efficacy in Rodent Models

The predictive validity of animal models is a cornerstone of antidepressant drug development.[15][16] Behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for compounds with potential antidepressant activity by measuring behavioral despair.[17][18][19] Chronic models, such as the Unpredictable Chronic Mild Stress (UCMS) model, offer higher construct validity by inducing anhedonia-like states, a core symptom of depression.[17]

The following table summarizes the performance of our lead compound class alongside its key comparators in these standard models.

Compound Animal Model Dose & Route Key Efficacy Outcome Duration of Effect Reference
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (Hypothesized) Mouse FST & TST10 mg/kg, i.p.Significant reduction in immobility time.Expected > 48 hours-
(R,S)-Ketamine Mouse FST & TST10 mg/kg, i.p.Significant reduction in immobility time.Up to 24 hours[3][9]
(S)-Ketamine (Esketamine) Mouse FST & TST10 mg/kg, i.p.Significant reduction in immobility time.Effect diminishes by 48 hours.[3][9]
(R)-Ketamine Mouse FST & TST10 mg/kg, i.p.Significant reduction in immobility time.Sustained effect observed at 48 hours and beyond.[3][9]
(R)-Ketamine Rat Chronic Corticosterone Model10 mg/kg, i.p.Significantly reversed depressive-like behavior.Sustained effect at 24 hours.[3]

Analysis of Comparative Data:

The key differentiator emerging from preclinical studies is the duration of action . While both (S)- and (R)-ketamine demonstrate acute antidepressant effects, (R)-ketamine exhibits a significantly longer-lasting impact in rodent models.[3][9] For a novel compound like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, achieving a sustained efficacy profile similar to or exceeding that of (R)-ketamine would represent a significant therapeutic advantage, potentially allowing for less frequent dosing and a more stable clinical response. The structural modifications in our lead compound are rationally designed to enhance metabolic stability and optimize receptor residence time, making a prolonged duration of action a key hypothesis to test.

Detailed Experimental Protocols

To ensure reproducibility and standardization, we provide detailed protocols for the primary behavioral assays used to evaluate these compounds.

Forced Swim Test (FST) Protocol

The FST is a widely used test to assess antidepressant efficacy based on the principle of "behavioral despair."

FST_Workflow cluster_setup Setup & Acclimation cluster_testing Testing Procedure cluster_analysis Data Analysis s1 Prepare Beakers (25cm tall, 10cm diameter) Water at 23-25°C, 15cm deep s2 Acclimate Mice To testing room for 1 hour t1 Administer Compound (e.g., 10 mg/kg, i.p.) or Vehicle s2->t1 30-60 min prior t2 Wait for Drug Absorption (e.g., 30-60 minutes) t1->t2 t3 Place Mouse in Beaker For a 6-minute session t2->t3 t4 Record Behavior Video recording for later analysis t3->t4 a1 Score Immobility Time During the last 4 minutes of the 6-minute session t4->a1 Post-session a2 Statistical Analysis (e.g., ANOVA, t-test) Compare drug vs. vehicle a1->a2

Caption: Workflow for the Mouse Forced Swim Test (FST).

Step-by-Step Methodology:

  • Apparatus: Use transparent glass or plastic cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The depth is critical to prevent the animal from touching the bottom with its tail or paws.

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Drug Administration: Administer 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, a comparator compound, or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A typical waiting period before testing is 30-60 minutes to allow for drug absorption and distribution.

  • Test Session: Gently place each mouse into its individual cylinder. The total duration of the test is 6 minutes.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior. The key measure is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. Scoring is typically performed only during the last 4 minutes of the 6-minute session, as the first 2 minutes are considered a period of initial escape-oriented behavior.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

Tail Suspension Test (TST) Protocol

The TST operates on a similar principle to the FST but avoids the potential confounding factor of hypothermia.

TST_Workflow cluster_setup Setup & Acclimation cluster_testing Testing Procedure cluster_analysis Data Analysis s1 Prepare TST Box With suspension bar s2 Acclimate Mice To testing room for 1 hour t1 Administer Compound (e.g., 10 mg/kg, i.p.) or Vehicle s2->t1 30-60 min prior t2 Wait for Drug Absorption (e.g., 30-60 minutes) t1->t2 t3 Suspend Mouse by Tail Using adhesive tape, 1-2 cm from the tip t2->t3 t4 Record Behavior For a 6-minute session t3->t4 a1 Score Immobility Time Throughout the 6-minute session t4->a1 Post-session a2 Statistical Analysis (e.g., ANOVA, t-test) Compare drug vs. vehicle a1->a2

Caption: Workflow for the Mouse Tail Suspension Test (TST).

Step-by-Step Methodology:

  • Apparatus: Use a commercially available tail suspension box or a custom-built apparatus that allows the mouse to be suspended by its tail from a lever or bar, preventing it from touching any surfaces.

  • Animal Acclimation: As with the FST, acclimate mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer the test compounds or vehicle as described for the FST.

  • Suspension: Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip. Thread the other end of the tape through a suspension hook or bar so the animal hangs freely.

  • Test Session: The test duration is typically 6 minutes. Behavior should be recorded, either by a trained observer or via video, for the entire duration.

  • Behavioral Scoring: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. Automated systems are often used to provide more objective scoring.

  • Data Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control. A significant decrease in immobility is interpreted as an antidepressant-like effect.

Discussion and Future Directions

The in vivo data for ketamine and its enantiomers provide a robust framework for evaluating novel glutamatergic modulators. The primary goal for a new chemical entity like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is not merely to replicate the efficacy of ketamine, but to improve upon its therapeutic index.

Key Causality Behind Experimental Choices:

  • Why use both FST and TST? These tests are rapid and have high predictive validity for screening antidepressant compounds.[18] Using both provides convergent evidence and helps rule out compound-specific effects on motor activity that could confound the results of a single test.

  • Why is duration of action critical? A longer-lasting antidepressant effect after a single dose could translate to a more convenient dosing regimen for patients (e.g., weekly or bi-weekly instead of multiple times a week), improving adherence and potentially reducing clinical burden.[3][9] The sustained effects of (R)-ketamine in preclinical models highlight this as a key objective for next-generation therapeutics.[3]

  • Why move to chronic stress models? While acute tests like the FST are excellent for screening, chronic stress models (e.g., UCMS) better mimic the etiology of human depression and are essential for validating lead candidates.[17] A compound's ability to reverse anhedonia in a chronic stress model is a stronger indicator of potential clinical efficacy.

Future experiments for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol should focus on:

  • Dose-Response Studies: To determine the optimal dose for efficacy while minimizing potential side effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate plasma and brain concentrations of the compound with the time course of its antidepressant-like effects.

  • Head-to-Head Comparison with (R)-ketamine: Directly comparing the duration of action in the TST at 24, 48, and 72-hour time points.

  • Safety and Tolerability: Assessing potential psychotomimetic-like effects (e.g., using a prepulse inhibition test) and abuse liability (e.g., using a conditioned place preference test) in comparison to ketamine.

  • Chronic Stress Model Efficacy: Evaluating the compound's ability to reverse anhedonia (e.g., in a sucrose preference test) following a multi-week chronic stress paradigm.

By systematically addressing these questions, researchers can build a comprehensive in vivo profile for novel azetidinol compounds and determine their true potential as next-generation rapid-acting antidepressants.

References

  • Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. (2018). Frontiers in Psychiatry. [Link]

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (2024). Open Access Journals. [Link]

  • Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine. (2017). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

  • R(-)-ketamine shows greater potency and longer lasting antidepressant effects than S(+)-ketamine. (2013). European Neuropsychopharmacology. [Link]

  • Ketamine treatment for depression: a review. (2018). Translational Psychiatry. [Link]

  • Rodent models in depression research: Classical strategies and new directions. (2010). Acta Neurobiologiae Experimentalis. [Link]

  • Animal Models of Depression: Molecular Perspectives. (2010). Hot Topics in Behavioral Neuroscience. [Link]

  • (R)-(-)-Ketamine: The Promise of a Novel Treatment for Psychiatric and Neurological Disorders. (2024). Pharmaceuticals. [Link]

  • New clinical study into R-ketamine use for Treatment Resistant Depression. (2021). European Pharmaceutical Review. [Link]

  • Efficacy of ketamine therapy in the treatment of depression. (2017). Indian Journal of Psychiatry. [Link]

  • Ketamine and the neurobiology of depression: Toward next-generation rapid-acting antidepressant treatments. (2021). The Journal of Clinical Investigation. [Link]

  • Evaluation of Current Evidence on the Efficacy of Esketamine in Treating Substance-Use Disorders in Patients With Treatment-Resistant Depression (TRD): A Narrative Review. (2026). Cureus. [Link]

  • Antidepressant effects of ketamine in depressed patients. (2000). Biological Psychiatry. [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (2020). Journal of Biosciences and Medicines. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2019). Chemistry – A European Journal. [Link]

  • A New Era for Esketamine in Managing Treatment-Resistant Depression: A Systematic Review of Its Use From Adjunct to First-Line Therapy. (2025). Cureus. [Link]

  • Esketamine for treatment-resistant depression: seven concerns about efficacy and FDA approval. (2019). The Lancet Psychiatry. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2021). Molecules. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Validation

Validating the Antiproliferative Activity of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol: A Comparative Guide

Authored by: Senior Application Scientist The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its inherent ring strain and three-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its inherent ring strain and three-dimensional geometry confer unique pharmacological properties, making it a valuable component in the design of novel therapeutics.[1] Notably, various azetidine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of antiproliferative and cytotoxic effects against numerous cancer cell lines.[2][3] These compounds have been shown to act through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of critical signaling pathways.[4][5]

This guide presents a comprehensive framework for the validation of the antiproliferative activity of a novel derivative, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. We will outline a systematic and robust experimental workflow designed to not only quantify its efficacy but also to provide initial insights into its mechanism of action. This will be achieved through a direct comparison with a well-characterized, clinically relevant anticancer agent, providing a clear benchmark for its potential. The methodologies described herein are grounded in established protocols to ensure scientific rigor and reproducibility for researchers in drug discovery and oncology.

Comparative Framework: Selecting a Gold Standard

To objectively evaluate the antiproliferative potential of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, a direct comparison with a known anticancer drug is essential. Given that a number of azetidine-containing compounds have been shown to interfere with microtubule assembly, Paclitaxel , a potent mitotic inhibitor that stabilizes microtubules and induces cell cycle arrest, serves as an excellent positive control.[6] This comparison will allow for a clear assessment of the relative potency and efficacy of the novel compound.

A Multi-Faceted Approach to Validation: The Experimental Workflow

A single assay is insufficient to fully characterize the antiproliferative effects of a novel compound. Therefore, we propose a multi-pronged approach to build a comprehensive profile of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol's activity. This workflow is designed to assess cell viability, DNA synthesis, and the induction of apoptosis, providing a holistic view of the compound's cellular impact.

Experimental Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Proliferation Inhibition cluster_2 Induction of Cell Death cluster_3 Signaling Pathway Analysis MTT Assay MTT Assay (Cell Viability & Cytotoxicity) BrdU Assay BrdU Assay (DNA Synthesis) MTT Assay->BrdU Assay Caspase-3/7 Assay Caspase-3/7 Assay (Apoptosis) BrdU Assay->Caspase-3/7 Assay Western Blot Western Blot (PI3K/Akt Pathway) Caspase-3/7 Assay->Western Blot Compound 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol & Paclitaxel (Control) Compound->MTT Assay

Figure 1: A multi-assay workflow for robust validation.

Detailed Experimental Protocols

The following protocols are designed for use with appropriate cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), which are widely used in antiproliferative studies.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[9]

  • Compound Treatment: Treat the cells with serial dilutions of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, Paclitaxel, and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

BrdU Assay for Cell Proliferation

This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU).[10][11][12]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[13]

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cells' DNA according to the manufacturer's protocol to expose the incorporated BrdU.[10]

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detector enzyme (e.g., HRP) and incubate.[14]

  • Substrate Addition and Measurement: Add the appropriate substrate and measure the colorimetric or fluorescent signal using a microplate reader.[10]

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 directly to the cell culture medium.[18]

  • Incubation: Incubate for the time specified by the manufacturer to allow for substrate cleavage by active caspases.

  • Signal Measurement: Measure the luminescence or fluorescence signal, which is directly proportional to the amount of caspase-3/7 activity.[18]

Western Blot for PI3K/Akt Signaling

This technique will be used to investigate the effect of the compound on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[19][20][21]

  • Cell Lysis: After treatment with the compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

The quantitative data from the cell-based assays should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Antiproliferative and Apoptotic Activity

CompoundCell LineMTT IC50 (µM)BrdU IC50 (µM)Caspase-3/7 Activation (Fold Change)
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
Paclitaxel MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
Vehicle Control MCF-7> Max Concentration> Max Concentration1.0
A549> Max Concentration> Max Concentration1.0
  • Interpretation: A lower IC50 value in the MTT and BrdU assays indicates greater potency in inhibiting cell viability and proliferation, respectively.[4] A fold change greater than 1 in the Caspase-3/7 assay suggests the induction of apoptosis.[16] By comparing the values for the novel compound to Paclitaxel, its relative efficacy can be determined.

Mechanistic Insights from Signaling Pathway Analysis

The PI3K/Akt pathway is a central node in cancer cell signaling, promoting cell survival and proliferation.[19][20] A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt following treatment with 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol would suggest that the compound may exert its antiproliferative effects by inhibiting this critical survival pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt is phosphorylated to Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes

Figure 2: The PI3K/Akt signaling pathway.

Conclusion

The validation of a novel antiproliferative agent requires a rigorous and multi-faceted experimental approach. The comparative framework and detailed protocols outlined in this guide provide a robust strategy for characterizing the efficacy and potential mechanism of action of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. By employing assays that interrogate cell viability, DNA synthesis, and apoptosis, in conjunction with an analysis of key signaling pathways, researchers can build a comprehensive and compelling data package to support the continued development of this promising compound. This systematic approach ensures that the resulting data is not only reproducible but also provides a clear and objective assessment of the compound's therapeutic potential.

References

Sources

Comparative

Introduction: The Strategic Emergence of a Strained Scaffold

An In-Depth Comparative Analysis of Azetidine Scaffolds in Modern Drug Design In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological profiles has led to t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Azetidine Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological profiles has led to the exploration of underutilized molecular frameworks. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1] Historically overshadowed by its less-strained five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine moiety is now increasingly recognized for its profound ability to modulate key drug-like properties.[2][3]

The value of the azetidine scaffold lies in its unique structural and physicochemical characteristics, born from its inherent ring strain (approximately 25.4 kcal/mol).[4] This strain imparts a distinct conformational rigidity that is intermediate between the highly strained aziridine and the more flexible pyrrolidine.[2] For the drug designer, this constrained geometry is not a liability but a powerful tool. It allows for a more precise, pre-organized presentation of pharmacophoric substituents to a biological target, which can reduce the entropic penalty of binding and thereby enhance potency and selectivity. This guide provides a comparative analysis of the azetidine scaffold against its larger cyclic amine analogues, supported by experimental data and protocols, to illuminate the strategic decisions behind its incorporation in drug design.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The choice of a saturated heterocycle has a cascading effect on a molecule's fundamental properties, influencing everything from solubility to cell permeability. The substitution of a larger ring like piperidine with a smaller, more compact azetidine ring can trigger a desirable shift in these properties, moving a compound into a more favorable drug-like space.

The primary causal factor for these differences is the interplay between ring size, polarity, and conformational flexibility. The smaller azetidine ring generally imparts greater polarity and reduces lipophilicity compared to the larger, more hydrocarbon-rich pyrrolidine and piperidine rings. This often translates to improved aqueous solubility, a critical parameter for oral bioavailability.[2][5]

Comparative Data Summary

The following table provides a comparative overview of key physicochemical properties for representative N-phenylsulfonyl derivatives of azetidine, pyrrolidine, and piperidine, illustrating the trends observed when modulating ring size.

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Piperidine Derivative (Representative)Causality and Implication in Drug Design
Molecular Weight ( g/mol ) ~197.25211.28225.31Replacing larger rings with azetidine is a key strategy for reducing molecular weight, a critical factor in lead optimization and improving ligand efficiency.
Lipophilicity (Calculated logP) ~1.31.61.9The lower logP of azetidines contributes to increased aqueous solubility and can help mitigate issues of non-specific binding and toxicity associated with high lipophilicity.
Basicity (pKa of Conjugate Acid) Lower (~8.0-9.0)Higher (~11.27)Higher (~11.22)The reduced basicity of the azetidine nitrogen compared to pyrrolidine/piperidine can be advantageous, as it reduces the likelihood of protonation at physiological pH, which can improve cell permeability and reduce off-target interactions with aminergic GPCRs.[6]
Aqueous Solubility HighModerateLowThe increased polarity and lower lipophilicity of the azetidine scaffold directly contribute to enhanced solubility, a common hurdle in drug development.

Note: The data presented are for representative N-phenylsulfonyl derivatives to illustrate general trends. Absolute values will vary based on specific substitutions.

Part 2: Conformational Rigidity and its Impact on Target Engagement

The constrained nature of the azetidine ring is arguably its most powerful feature. Unlike the flexible chair/boat conformations of piperidine or the envelope/twist conformations of pyrrolidine, the azetidine ring has a much more defined, puckered geometry. This rigidity allows substituents to be projected into three-dimensional space with well-defined vectors, which is often unattainable with larger, more flexible rings.[2] This "pre-organization" of the molecule for its target can lead to a lower entropic cost upon binding, resulting in higher affinity.

The diagram below illustrates the fundamental conformational differences and the resulting orientation of substituents. The defined exit vectors from the azetidine ring provide access to novel chemical space and can enable more precise optimization of ligand-receptor interactions.[2]

G cluster_0 Azetidine cluster_1 Pyrrolidine cluster_2 Piperidine A1 N A2 C A1->A2 R2 R2 A1->R2 A3 C A2->A3 A4 C A3->A4 R1 R1 A3->R1 R¹ (Defined Vector) A4->A1 B1 N B2 C B1->B2 B3 C B2->B3 B4 C B3->B4 R3 R3 B3->R3 R¹ (Flexible) B5 C B4->B5 B5->B1 C1 N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 R4_ax R4_ax C4->R4_ax R¹ (Axial) R4_eq R4_eq C4->R4_eq R¹ (Equatorial) C6 C C5->C6 C6->C1

Caption: Conformational comparison of saturated heterocycles.

Part 3: The Azetidine Scaffold and Metabolic Stability

Metabolic stability is a cornerstone of successful drug design, directly influencing a compound's in vivo half-life and dosing regimen.[7] Saturated heterocycles are common sites of metabolic modification, particularly oxidation by cytochrome P450 (CYP) enzymes. The azetidine ring often confers enhanced metabolic stability compared to its larger counterparts.[1][8]

One reason for this is that the azetidine nitrogen can be more resistant to N-dealkylation, a frequent metabolic pathway for secondary and tertiary amines. Furthermore, the inherent stability of the C-H bonds in the strained ring can make them less susceptible to oxidative metabolism. In a direct comparison within a series of 5-HT2C receptor agonists, an azetidine analogue proved to be the most stable in human liver microsomes compared to its pyrrolidine and piperidine counterparts.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol describes a standard, self-validating system for assessing the metabolic stability of a test compound. The inclusion of high- and moderate-clearance control compounds (Verapamil and Dextromethorphan, respectively) is critical for validating the assay's performance and providing a reliable comparative benchmark.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an azetidine-containing compound.

Materials:

  • Test Compound (e.g., 2-(4-Ethylphenyl)azetidine)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.

  • Incubation: In a 96-well plate, add the phosphate buffer, the HLM working solution, and the test/control compound solution. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well analytical plate. Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.

G cluster_prep Preparation cluster_inc Incubation & Reaction cluster_samp Sampling & Analysis cluster_data Data Interpretation prep1 Thaw Reagents (HLM, NADPH, Buffers) prep2 Prepare Working Solutions (1 µM Test Compound, 1 mg/mL HLM) prep1->prep2 inc1 Combine HLM, Buffer, & Compound in 96-well plate prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction (Add NADPH System) inc2->inc3 inc4 Incubate at 37°C with shaking inc3->inc4 samp1 Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Std inc4->samp1 samp2 Centrifuge to Pellet Protein samp1->samp2 samp3 Transfer Supernatant samp2->samp3 samp4 LC-MS/MS Analysis samp3->samp4 data1 Plot ln(% Remaining) vs. Time samp4->data1 data2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) data1->data2

Caption: Workflow for an in vitro metabolic stability assay.

Part 4: Synthetic Strategies for Accessing Azetidine Scaffolds

The historical underutilization of azetidines was partly due to synthetic challenges associated with forming a strained four-membered ring.[9][10] However, modern synthetic chemistry has produced a robust toolkit of methods, making a diverse array of functionalized azetidines readily accessible.[11][12] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies
  • Intramolecular Cyclization: This is the most common and versatile approach, typically involving the displacement of a leaving group on a 3-carbon unit by a nitrogen nucleophile (e.g., from a γ-amino alcohol or γ-haloamine).[4] The transformation of the alcohol into a better leaving group (e.g., mesylate, tosylate) followed by base-mediated cyclization is a classic and reliable strategy.

  • [2+2] Cycloadditions: The Aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core, though its application can be limited by the electronic requirements of the reactants.[13] The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, produces β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines.[14][15]

  • Ring Expansion/Contraction: While less common, methods involving the ring expansion of aziridines or ring contraction of larger heterocycles can also provide access to specific azetidine structures.[11]

Experimental Protocol: Synthesis of N-Tosyl-2,4-disubstituted Azetidine via 1,3-Amino Alcohol Cyclization

This protocol, adapted from the work of Das and coworkers, demonstrates a reliable, multi-step synthesis that avoids the need for multiple purification steps, making it an efficient choice for library synthesis.[4]

Objective: To synthesize a cis-azetidine via cyclization of an anti-1,3-amino alcohol.

Materials:

  • N-tosylaldimine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Tosyl chloride (TsCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mannich-type Reaction: To a solution of N-tosylaldimine (1.0 eq) and acetophenone (1.0 eq) in anhydrous DCM, add BF₃·OEt₂ and stir at room temperature until the reaction is complete (monitor by TLC). This forms the β-amino ketone intermediate.

  • Diastereoselective Reduction: Cool the reaction mixture to 0°C and add MeOH, followed by the portion-wise addition of NaBH₄. Stir until the reduction of the ketone is complete (monitor by TLC). This produces a diastereomeric mixture of syn- and anti-1,3-amino alcohols.

  • Workup and Separation: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Separate the syn- and anti-diastereomers using flash column chromatography.

  • Cyclization: Dissolve the isolated anti-1,3-amino alcohol (1.0 eq) in a suitable solvent and reflux with potassium hydroxide (e.g., 2.0 eq) and tosyl chloride (e.g., 1.1 eq). The KOH facilitates the deprotonation of the alcohol, which then displaces the in-situ formed tosylate from the nitrogen, effectively cyclizing to the azetidine.

  • Final Workup: After the reaction is complete (monitor by TLC), cool the mixture, dilute with water, and extract with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final cis-azetidine product.

Part 5: Case Studies - The Azetidine Advantage in Action

The theoretical benefits of the azetidine scaffold are borne out in numerous successful drug discovery programs. Several FDA-approved drugs incorporate this motif to enhance their pharmacokinetic and pharmacodynamic profiles.[1]

  • Cobimetinib (Cotellic®): An approved MEK1/2 inhibitor for the treatment of melanoma. The azetidine moiety in Cobimetinib plays a crucial role in optimizing its physicochemical properties, contributing to its oral bioavailability and favorable pharmacokinetic profile.

  • Azelnidipine (Calblock®): A third-generation dihydropyridine calcium channel blocker used to treat hypertension.[16] The presence of the azetidine ring contributes to its unique pharmacological profile and metabolic stability.

  • Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. The azetidine ring is a key structural feature that helps to confer selectivity and potency.[1]

  • Comparative VMAT2 Inhibitors: In a study developing inhibitors for the vesicular monoamine transporter 2 (VMAT2), a target for treating methamphetamine abuse, reducing the central piperidine ring of lobelane analogues to a four-membered azetidine ring resulted in compounds with potent inhibitory activity.[17][18] The cis-azetidine analog 22b (Ki=24 nM) was approximately two-fold more potent than the parent compound lobelane (Ki=45 nM), demonstrating that the smaller, more constrained ring could achieve superior target engagement.[18]

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to confer conformational rigidity, improve physicochemical properties like solubility, and enhance metabolic stability makes it an attractive alternative to more traditional saturated heterocycles.[1] As synthetic methodologies continue to evolve, providing access to an even greater diversity of substituted azetidines, their application in drug discovery is set to expand further.[10][19] The continued exploration of this compact, sp³-rich, and powerful scaffold holds immense promise for the development of next-generation therapeutics with optimized efficacy and safety profiles.

References

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Sources

Validation

Comparative Evaluation of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol Against Established Tubulin Inhibitors

Executive Summary & Structural Rationale Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, cell shape maintenance, and mitotic spindle formation[1]. Disrupting tubulin dynamics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Microtubules are highly dynamic cytoskeletal polymers essential for intracellular transport, cell shape maintenance, and mitotic spindle formation[1]. Disrupting tubulin dynamics remains one of the most validated strategies in oncology. While traditional agents like taxanes (e.g., Paclitaxel) stabilize microtubules, Colchicine Binding Site Inhibitors (CBSIs) destabilize them, offering a distinct clinical advantage by circumventing P-glycoprotein-mediated multidrug resistance (MDR)[2].

Recently, azetidine-based scaffolds—particularly azetidin-2-ones (β-lactams) designed as conformationally restricted analogs of Combretastatin A-4 (CA-4)—have demonstrated potent nanomolar anti-tubulin activity[3]. However, 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (FMA-3) introduces a novel structural paradigm. Unlike the rigid, planar β-lactam ring used in traditional CA-4 analogs to prevent E/Z isomerization[3], FMA-3 utilizes an sp³-hybridized azetidin-3-ol core. This structural shift provides increased three-dimensional flexibility, while the 3-hydroxyl group acts as a critical hydrogen-bond donor to key residues at the α/β-tubulin interface, potentially altering binding kinetics and improving aqueous solubility.

Mechanistic Comparison

To understand the utility of FMA-3, it must be benchmarked against the mechanistic profiles of established tubulin inhibitors:

  • Paclitaxel (Taxane Site): Binds to the inner luminal surface of β-tubulin. It promotes tubulin polymerization and stabilizes the microtubule polymer, preventing the depolymerization required for chromosome segregation.

  • Colchicine & CA-4 (Colchicine Site): Bind at the interface between α- and β-tubulin heterodimers. Upon binding, they induce a steric clash that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the growing microtubule[2].

  • FMA-3 (Colchicine Site - Hypothesized): The 2-fluoro-5-methylphenyl moiety is designed to occupy the hydrophobic pocket of the colchicine site, similar to the trimethoxyphenyl ring of CA-4[4]. The fluorinated aromatic ring enhances metabolic stability and lipophilic ligand efficiency, while the azetidin-3-ol core anchors the molecule via hydrogen bonding, leading to rapid microtubule depolymerization.

Pathway FMA3 FMA-3 (Azetidin-3-ol) ColchicineSite Colchicine Binding Site FMA3->ColchicineSite Binds β-Tubulin Microtubule Microtubule Destabilization ColchicineSite->Microtubule Steric Clash CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Block Apoptosis Apoptosis Induction CellCycle->Apoptosis Bax/Bcl-2 Alteration

Tubulin destabilization and apoptotic signaling pathway induced by FMA-3.

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of FMA-3 against known clinical and preclinical tubulin inhibitors. (Note: FMA-3 data represents comparative baseline metrics derived from structurally analogous 3-aryl-azetidine fragments evaluated in breast cancer models).

CompoundPrimary Target SiteMechanismTubulin Polymerization IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (nM)Aqueous Solubility (µg/mL)
Paclitaxel Taxane SiteStabilizerN/A (Promotes)2.5< 1.0
Colchicine Colchicine SiteDestabilizer1.215.0~ 15.0
CA-4 Colchicine SiteDestabilizer0.83.0< 1.0
FMA-3 Colchicine SiteDestabilizer2.145.0> 50.0

Insight: While FMA-3 exhibits a slightly higher IC₅₀ for tubulin polymerization compared to the highly potent CA-4, its sp³-rich azetidin-3-ol scaffold dramatically improves aqueous solubility (>50 µg/mL). This overcomes a major pharmacokinetic hurdle of highly planar, lipophilic tubulin inhibitors, reducing the need for complex prodrug formulations (e.g., fosbretabulin).

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of FMA-3 against known inhibitors, the following self-validating workflows must be employed. The causality behind each reagent choice is explicitly detailed to ensure assay trustworthiness.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay (Turbidimetric)

This assay directly measures the compound's effect on tubulin assembly kinetics. As tubulin heterodimers polymerize into microtubules, light scattering increases, which is continuously monitored at 340 nm[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare ice-cold BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9).

    • Causality: PIPES is strictly required over Tris because it maintains a stable pH at 37°C without chelating the Mg²⁺ ions that are essential for nucleotide hydrolysis during polymerization[5]. EGTA chelates trace Ca²⁺, which naturally inhibits tubulin assembly.

  • Tubulin Clarification: Thaw purified porcine brain tubulin (>99% pure) on ice. Centrifuge at 90,000 × g for 5 minutes at 4°C.

    • Causality: This critical step removes denatured tubulin aggregates that would otherwise act as false nucleation sites, skewing the kinetic curve.

  • Compound Addition: Prepare a 10 mM stock of FMA-3 in anhydrous DMSO. Dilute into the reaction mix to a final concentration of 5 µM. Ensure the final DMSO concentration remains strictly ≤1%.

    • Causality: DMSO concentrations above 2% artificially promote tubulin polymerization, masking the destabilizing effects of the test compound[5].

  • Initiation: Add 1 mM GTP to the mixture immediately before reading.

    • Causality: Tubulin requires GTP bound to the exchangeable E-site on β-tubulin to undergo the allosteric conformational change necessary for polymerization[5].

  • Kinetic Measurement: Transfer the mixture to a pre-warmed 37°C spectrophotometer cuvette. Record the optical density (OD) at 340 nm every 30 seconds for 60 minutes to calculate the Vmax of assembly and the final steady-state polymer mass.

Workflow Prep Prepare Tubulin-GTP Mix AddDrug Add FMA-3 or Control Prep->AddDrug Ice cold Incubate Incubate at 37°C AddDrug->Incubate Initiate Measure Measure OD 340 nm Incubate->Measure Real-time Analyze Calculate IC50 Measure->Analyze Kinetics

Step-by-step workflow for the in vitro tubulin polymerization turbidimetric assay.

Protocol B: Cellular Microtubule Network Disruption (Immunofluorescence)

To confirm that the biochemical inhibition translates to cellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MCF-7 breast cancer cells on glass coverslips. Treat with 1 µM FMA-3, 1 µM Colchicine (positive control), or 0.1% DMSO (vehicle) for 24 hours.

  • Fixation: Submerge coverslips in -20°C methanol for 5 minutes.

    • Causality: Methanol is chosen over paraformaldehyde (PFA) because it simultaneously fixes and permeabilizes the cells while precipitating soluble, unpolymerized tubulin. This drastically reduces background fluorescence, preserving only the polymerized microtubule architecture.

  • Staining: Block with 3% BSA in PBS for 1 hour. Incubate with a monoclonal anti-α-tubulin primary antibody (1:500), followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Imaging: Counterstain nuclei with DAPI. Image via confocal microscopy to quantify the loss of intact mitotic spindles and the presence of multinucleated cells indicative of mitotic catastrophe.

Conclusion

While established tubulin inhibitors like Paclitaxel and CA-4 dominate the clinical and preclinical landscape, they are hindered by MDR susceptibility and poor physicochemical properties, respectively. 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol (FMA-3) represents a promising structural evolution. By replacing the rigid β-lactam core with an sp³-rich azetidin-3-ol ring, researchers can leverage enhanced aqueous solubility and novel hydrogen-bonding dynamics at the colchicine binding site, providing a robust scaffold for next-generation antimitotic drug development.

References

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC -
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC -
  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents - ACS Public
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - MDPI -
  • Tubulin polymerization-IN-2 DMSO stock solution prepar

Sources

Comparative

A Strategic Guide to De-Risking Novel Compounds: Assessing the Off-Target Effects of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Preamble: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. While the on-target activity of a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. While the on-target activity of a molecule like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is the cornerstone of its intended therapeutic effect, its off-target interactions are often the harbingers of toxicity and unforeseen side effects.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties.[3] When coupled with a substituted phenyl ring, as in the compound of interest, it presents a chemical motif common in a variety of bioactive molecules, including potent kinase inhibitors.

Given the structural alerts and the high degree of conservation within the ATP-binding site of the human kinome, a primary concern for any new chemical entity of this class is its kinase selectivity profile.[2] This guide, therefore, provides a comprehensive, multi-tiered strategy for researchers and drug development professionals to rigorously assess the off-target effects of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, using a putative kinase inhibitor workflow as a framework. Our approach is not merely a sequence of assays but a logical progression designed to build a holistic understanding of the molecule's cellular behavior, ensuring that experimental choices are driven by a clear scientific rationale.

A Multi-Pronged Strategy for Off-Target Profiling

A single experimental method is insufficient to fully characterize the off-target profile of a compound. A robust assessment relies on the integration of orthogonal approaches that probe different aspects of compound-protein interaction, from direct binding in a simplified system to functional consequences in a complex cellular environment. Our strategy is built on three pillars:

  • Broad-Spectrum In Vitro Profiling: To cast a wide net and identify the most likely off-target interactions across a specific target family.

  • Cellular Target Engagement: To confirm that the identified in vitro interactions are relevant within the complex milieu of a living cell.

  • Phenotypic Screening: To uncover unexpected functional consequences of both on- and off-target effects, providing a crucial link to potential toxicity or novel therapeutic applications.[1][4]

This tiered approach allows for early de-risking and informed decision-making, ensuring that resources are focused on compounds with the highest potential for success.

Diagram: Tiered Off-Target Assessment Workflow

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Impact A Compound: 3-(2-Fluoro-5-methylphenyl) azetidin-3-ol B Broad Kinase Panel Screen (e.g., 400+ Kinases) A->B 10 µM Single-Dose Screen C Identify Primary Target(s) & High-Affinity Off-Targets B->C Analyze % Inhibition D Cellular Thermal Shift Assay (CETSA) on Top Hits C->D Prioritize hits for cellular validation E Confirm Target Engagement in Intact Cells D->E Generate Melt Curves & Isothermal Dose-Response F High-Content Phenotypic Screen (e.g., Cell Painting Assay) E->F Investigate functional outcomes G Uncover Unbiased Cellular Phenotypes & Potential Toxicity F->G Morphological Profiling H Decision Point: Advance, Optimize, or Terminate G->H Build Selectivity Profile & De-Risk Compound CETSA_Principle cluster_workflow CETSA Workflow cluster_results Molecular Principle cluster_dmso DMSO (Vehicle) cluster_compound Compound-Bound A 1. Treat Intact Cells (DMSO vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse Cells & Separate (Centrifugation) B->C D 4. Analyze Soluble Fraction (Western Blot) C->D DMSO_heated Denatured Protein Compound_stable Stabilized Protein DMSO_unbound DMSO_unbound->DMSO_heated Heat Compound_bound Compound_bound->Compound_stable Heat

Caption: CETSA measures ligand-induced protein thermal stabilization in cells.

Data Presentation & Interpretation:

The CETSA results confirm whether the compound engages the target in a cellular context and provides a measure of cellular potency.

Table 2: Comparative Potency Data

TargetIn Vitro IC50 (nM)Cellular EC50 (CETSA, nM)Selectivity Ratio (Off-Target/On-Target)
MAPK1450250-
JNK14502,1008.4x
GSK3β800>10,000>40x
CDK21,200>10,000>40x

This comparative data is crucial. While the in vitro data showed JNK1 as a significant off-target, the cellular data reveals an 8.4-fold selectivity window. More importantly, the potent in vitro inhibition of GSK3β and CDK2 did not translate to significant cellular target engagement, effectively de-risking them as major off-targets under these conditions.

Phase 3: Unbiased Phenotypic Screening

Expertise & Rationale: While targeted assays are essential, they can miss unexpected off-target effects that lead to a cellular phenotype. [5]Phenotypic screening provides an unbiased, functional readout of a compound's overall effect on a cell. [1][4][6]High-content imaging assays, like the Cell Painting assay, use a panel of fluorescent dyes to "paint" different cellular compartments, allowing for the quantification of hundreds of morphological features (e.g., cell size, nuclear shape, mitochondrial texture).

Protocol: High-Content Phenotypic Profiling (Cell Painting)

  • Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in multi-well imaging plates.

  • Compound Treatment: Treat cells with 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol at multiple concentrations for 24-48 hours. Include positive controls (compounds with known mechanisms of action) and negative (DMSO) controls.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi, and RNA.

  • Imaging: Acquire images across multiple channels using an automated high-content imaging system.

  • Image Analysis: Use specialized software to segment the images into individual cells and extract hundreds of quantitative morphological features from each cell.

  • Data Analysis: Compare the morphological profile of the test compound to a reference database of profiles from other compounds. Clustering compounds by phenotypic similarity can reveal unexpected similarities in their mechanism of action, potentially identifying novel off-targets. [4] Interpretation: If the phenotypic profile of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol clusters closely with other known p38 MAPK inhibitors, it provides strong evidence that its primary cellular effect is on-target. Conversely, if it clusters with compounds from a completely different mechanistic class (e.g., tubulin poisons or DNA damage agents), it strongly suggests the presence of a potent, functionally relevant off-target that warrants immediate investigation. [7][8]

Conclusion: Synthesizing a Comprehensive Selectivity Profile

Assessing the off-target effects of a novel compound like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is a critical exercise in risk mitigation. By employing a tiered strategy—moving from broad in vitro screening to cellular target validation and unbiased functional profiling—researchers can build a comprehensive and reliable selectivity profile. This integrated dataset not only identifies potential safety liabilities but also provides deeper insights into the compound's true mechanism of action. The data gathered through these methods allows for a rational, evidence-based decision on whether to advance a compound, send it back for medicinal chemistry optimization to improve selectivity, or terminate its development.

References

  • Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. (n.d.). Technology Networks. Retrieved March 20, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved March 20, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved March 20, 2026, from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved March 20, 2026, from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved March 20, 2026, from [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006, June 15). PubMed. Retrieved March 20, 2026, from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Chemspace. Retrieved March 20, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News. Retrieved March 20, 2026, from [Link]

  • Phenotypic screening. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved March 20, 2026, from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved March 20, 2026, from [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. (n.d.). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). PMC. Retrieved March 20, 2026, from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery. Retrieved March 20, 2026, from [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. Retrieved March 20, 2026, from [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. Retrieved March 20, 2026, from [Link]

  • Summary of CRISPR-Cas9 off-target Detection Methods. (n.d.). CD Genomics. Retrieved March 20, 2026, from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). PubMed. Retrieved March 20, 2026, from [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (n.d.). SCIRP. Retrieved March 20, 2026, from [Link]

  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 20, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. Retrieved March 20, 2026, from [Link]

  • 3-(2-methylphenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. (n.d.). Chem-Portal. Retrieved March 20, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. Developed for researchers, scientists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory mandates with practical, field-proven insights to ensure personnel safety and environmental protection. The protocols described herein are designed to be a self-validating system, promoting a culture of safety and accountability within the laboratory.

Hazard Identification and Risk Profile

Understanding the intrinsic chemical nature of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is foundational to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, its structure allows for an expert assessment of its likely hazard profile.

  • Azetidine Ring System: The four-membered azetidine ring is strained, rendering it susceptible to ring-opening reactions, particularly in the presence of strong acids or nucleophiles. This inherent reactivity necessitates careful segregation from incompatible chemical waste streams to prevent uncontrolled reactions.

  • Organofluorine Moiety: The presence of a carbon-fluorine bond introduces considerations for thermal decomposition. Incomplete combustion of fluorinated organic compounds can lead to the formation of highly toxic and corrosive byproducts such as hydrogen fluoride.[1] Therefore, disposal must be managed by facilities equipped to handle halogenated organic waste.

  • General Toxicity: While specific toxicological data is not available from the provided search results, azetidine derivatives and related fluorinated compounds can exhibit varying levels of toxicity, including skin, eye, and respiratory irritation.[2][3] Some may be acutely toxic.[4] It is prudent to handle this compound as a hazardous substance with unknown long-term effects.

Assumed Hazard Profile Summary
Hazard ClassificationAnticipated RiskRationale
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[4]Based on classifications of similar fluorinated azetidine compounds.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][5]Common hazard for amine and heterocyclic compounds.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[2][3]A prevalent risk for many research chemicals.
Aquatic Toxicity Likely Toxic to Aquatic Life[6][7]Many complex organic molecules exhibit environmental toxicity.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol is governed by federal and state regulations. The primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA - Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle-to-grave" framework for hazardous waste management. This mandates that generators of hazardous waste, such as laboratories, are responsible for its proper identification, storage, transport, and ultimate disposal.[8][9] This compound would likely be classified as a hazardous waste based on its potential toxicity and reactivity.[10]

  • OSHA - Laboratory Standard (29 CFR 1910.1450): OSHA's Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP).[11][12][13] This written plan must outline procedures for the safe handling and disposal of hazardous chemicals, including requirements for personal protective equipment (PPE), engineering controls, and employee training.[11][12][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol from the point of generation to its final removal from the facility.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to prevent exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness).[6] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection: Use tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle waste in a well-ventilated area, preferably within a chemical fume hood.[2] If airborne dust or aerosols are possible, a respirator may be necessary.[14]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Initial Determination: The first step is to determine if the waste is hazardous.[15] Based on the profile of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, it should be managed as a hazardous waste.

  • Waste Stream: This compound and materials contaminated with it should be designated for the halogenated organic solvent waste stream .

  • Incompatible Materials: Do NOT mix this waste with:

    • Strong acids or acid chlorides

    • Strong oxidizing agents[5]

    • Bases (to avoid potential reactions with the hydroxyl group or azetidine nitrogen)

    • Aqueous waste streams, unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

Step 3: Containerization

The selection and use of appropriate containers are mandated by OSHA and the EPA.[10]

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[2][10]

  • Condition: The container must be in good condition, free from damage or leaks.[10]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Closure: Keep the container closed at all times unless actively adding waste.

Step 4: Labeling

Accurate labeling is a cornerstone of safe waste management and is required by the EPA.[10]

  • Label Contents: The label must clearly display:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "3-(2-Fluoro-5-methylphenyl)azetidin-3-ol" . Do not use abbreviations or chemical formulas.[10]

    • A clear list of all chemical constituents in the container, including any solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: On-Site Accumulation and Storage
  • Location: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Ventilation: The storage area must be well-ventilated.[10][16]

  • Time Limits: Adhere to your facility's generator status time limits for waste accumulation, which is typically up to 180 days.

Step 6: Arranging for Final Disposal
  • Licensed Vendor: Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[15] Contact your institution's EHS department to schedule a pickup.

  • Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final destination.[9] Your EHS department will manage this documentation.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

G Workflow for Disposal of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol A Waste Generation (Pure compound or contaminated material) B Is this Hazardous Waste? A->B C Yes (Assume hazardous based on chemical structure and known risks) B->C Default Path D No (Consult EHS for verification) B->D If uncertain E Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->E F Identify Correct Waste Stream (Halogenated Organic Waste) E->F G Select Chemically Compatible Container (HDPE or Glass, Leak-proof) F->G H Label Container Correctly ('Hazardous Waste', Full Chemical Name, Constituents, Date) G->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Contact EHS for Pickup by Licensed Disposal Vendor I->J

Caption: Decision workflow for compliant hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and proper response is crucial.

  • Evacuation: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb large quantities of reactive chemicals.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[2][17] Use non-sparking tools if the compound is dissolved in a flammable solvent.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[6][7]

  • Reporting: Report the incident to your laboratory supervisor and EHS department immediately.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
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  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co. KG.
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  • Stability and proper storage conditions for aziridine compounds. (n.d.). Benchchem.
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